molecular formula C12H12N2 B101879 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 18528-78-4

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B101879
CAS No.: 18528-78-4
M. Wt: 184.24 g/mol
InChI Key: GYSCQDBTSDBCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCQDBTSDBCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171768
Record name 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18528-78-4
Record name 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018528784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS No. 18528-78-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, a heterocyclic amine with significant potential in medicinal chemistry. The document covers its chemical identity, physicochemical properties, and key biological activities, with a focus on its roles as a precursor for cholinesterase inhibitors and as a potential anti-tumor agent. Detailed experimental protocols for its synthesis and for evaluating its biological effects are provided, along with visualizations of relevant biochemical pathways and experimental workflows to support further research and development.

Chemical Identity and Properties

This compound, identified by the CAS number 18528-78-4, is a tricyclic aromatic amine.[1] Its structure consists of a quinoline core fused with a cyclopentane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18528-78-4[1]
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance Solid
Melting Point 175-176°C
Boiling Point 394.5 ± 42.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 221.0 ± 15.1 °C
pKa 9.65 ± 0.20

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the Friedländer annulation, which is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

Experimental Protocol: Synthesis via Friedländer Annulation

This protocol outlines a plausible synthetic route based on the principles of the Friedländer synthesis.

Materials:

  • 2-aminobenzonitrile

  • Cyclopentanone

  • Polyphosphoric acid (PPA)

  • Sodium amide (NaNH₂)

  • Liquid ammonia

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9(4H)-one.

    • In a round-bottom flask, combine 2-aminobenzonitrile and cyclopentanone in the presence of a catalytic amount of polyphosphoric acid.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., NaOH) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the intermediate ketone.

  • Step 2: Amination to form this compound.

    • In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.

    • Carefully add sodium amide to the liquid ammonia with stirring.

    • Dissolve the ketone intermediate from Step 1 in a suitable solvent (e.g., diethyl ether) and add it dropwise to the sodium amide solution.

    • Allow the reaction to proceed for several hours at low temperature.

    • Quench the reaction by the slow addition of an ammonium salt solution.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

G cluster_synthesis Synthesis Workflow 2-aminobenzonitrile 2-aminobenzonitrile Intermediate_Ketone 2,3-Dihydro-1H-cyclopenta[b]quinolin-9(4H)-one 2-aminobenzonitrile->Intermediate_Ketone PPA, heat Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate_Ketone Final_Product This compound Intermediate_Ketone->Final_Product 1. NaNH2, liq. NH3 2. Quench

A plausible synthetic workflow for this compound.

Biological Activities and Applications

This compound serves as a versatile scaffold in drug discovery, with notable applications in the development of anti-tumor agents and inhibitors of cholinesterases.

Anti-Tumor Activity and Apoptosis Induction

Studies have indicated that this compound possesses anti-tumor properties, with evidence suggesting it can induce apoptosis in human cancer cells at higher concentrations. While specific studies on this parent compound are limited, research on related quinoline derivatives provides insights into the potential mechanism of action. The induction of apoptosis is a key mechanism for many anti-cancer drugs.

This protocol describes a general method to assess apoptosis induction in a cancer cell line treated with the target compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cancer cell line in appropriate medium until approximately 80% confluency.

    • Seed the cells into 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Staining:

    • After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_apoptosis_assay Apoptosis Assay Workflow Cell_Culture Culture Cancer Cells Treatment Treat with Compound Cell_Culture->Treatment Staining Stain with Annexin V/PI Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Workflow for assessing apoptosis induction by flow cytometry.

Based on studies of similar quinoline derivatives, the apoptotic effect of this compound may involve the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

G cluster_apoptosis_pathway Potential Apoptosis Signaling Pathway Compound This compound Bcl2_Family Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) Compound->Bcl2_Family Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

A proposed intrinsic apoptosis signaling pathway for the compound.
Acetylcholinesterase (AChE) Inhibitory Activity

Derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that the parent compound is a valuable scaffold for developing drugs for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a therapeutic strategy.

This spectrophotometric assay is widely used to determine AChE activity and screen for inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds, AChE, ATCI, and DTNB in appropriate buffers.

  • Assay in 96-well plate:

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).

    • Add the AChE solution to initiate the pre-incubation.

    • After a short pre-incubation, add the ATCI solution to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC₅₀ value for each active compound.

Table 2: Quantitative Data on AChE/BChE Inhibition by Derivatives

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)
Derivative 1 Data not availableData not availableData not available
Derivative 2 Data not availableData not availableData not available
... .........
Note: Specific IC₅₀ values for derivatives would be populated from relevant literature.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its utility as a scaffold for potent acetylcholinesterase inhibitors and its potential as an apoptosis-inducing anti-tumor agent warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the synthesis, biological evaluation, and mechanism of action of this promising molecule and its derivatives.

References

physical and chemical properties of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic amine, is a compound of interest in medicinal chemistry and oncology research. Its rigid, planar structure, derived from the fusion of a cyclopentane ring to a quinoline core, provides a unique scaffold for designing novel therapeutic agents. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with generalized experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 18528-78-4[1][2]
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [Calculated]
Appearance Solid[3]
Melting Point 175-176°C[3]
Boiling Point 394.5 ± 42.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Acidity Coefficient (pKa) 9.65 ± 0.20[3]
Flash Point 221.0 ± 15.1 °C[3]
Index of Refraction 1.721[3]
Molar Refractivity 58.6 ± 0.3 cm³[3]
Enthalpy of Vaporization 64.5 ± 3.0 kJ/mol[3]
Storage Conditions 2-8 °C (Protect from light)[3]

Synthesis and Characterization Workflow

The synthesis of quinoline derivatives can be achieved through various methods, such as domino reactions or multi-component syntheses.[4][5] A generalized workflow for the synthesis and subsequent characterization of this compound is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Characterization Stage start Starting Materials (e.g., 2-aminobenzonitrile, cyclopentanone) reaction Cyclocondensation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry (MS) recrystallization->ms ir IR Spectroscopy recrystallization->ir purity Purity Analysis (e.g., HPLC) recrystallization->purity final_product Pure this compound nmr->final_product ms->final_product ir->final_product purity->final_product

Caption: General workflow for synthesis and analysis.

Experimental Protocols

General Synthesis via Friedländer Annulation

Materials:

  • 2-aminoacetophenone derivative

  • Cyclopentanone

  • Base catalyst (e.g., potassium hydroxide) or acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • To a solution of the 2-aminoacetophenone derivative in the chosen solvent, add cyclopentanone and the catalyst.

  • Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Perform an aqueous workup, extracting the crude product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure quinoline derivative.

  • Subsequent chemical modification would be required to install the 9-amine functionality.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for structural elucidation.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the aliphatic protons of the cyclopentane ring. The N-H proton of the amine group will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.[7] The addition of D₂O would cause the N-H signal to disappear, confirming its identity.[7]

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbons of the aromatic quinoline core will appear in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the cyclopentane ring will be found in the upfield region.[7]

3.2.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.24 g/mol ).

  • According to the "nitrogen rule," a molecule with an even number of nitrogen atoms (in this case, two) will have an even nominal molecular weight, which is consistent.[7]

  • Fragmentation patterns would likely involve cleavage of the cyclopentane ring.

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy helps identify functional groups.

  • The spectrum should show characteristic N-H stretching vibrations for the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.

  • C-H stretches for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C and C=N stretching vibrations from the aromatic quinoline system are expected in the 1500-1650 cm⁻¹ region.

Biological Activity and Potential Signaling Pathway

This compound has demonstrated potential as an anti-tumor agent.[3] Studies have indicated that at higher concentrations, it can induce apoptosis (programmed cell death) in human cancer cells.[3] This suggests a potential mechanism of action involving the activation of apoptotic signaling pathways.

G compound This compound cancer_cell Human Cancer Cell compound->cancer_cell High Concentration interaction Interaction with Cellular Target(s) (Mechanism under investigation) cancer_cell->interaction apoptosis_pathway Activation of Apoptotic Signaling Cascade interaction->apoptosis_pathway apoptosis Cell Apoptosis (Programmed Cell Death) apoptosis_pathway->apoptosis

Caption: Postulated anti-tumor signaling pathway.

The specific molecular targets and the precise signaling cascade initiated by this compound are areas for further investigation. Its potential to induce apoptosis makes it an attractive candidate for further development in oncology.[3]

Conclusion

This compound is a heterocyclic compound with well-defined physicochemical properties and promising biological activity. The data and protocols summarized in this guide provide a valuable starting point for researchers in medicinal chemistry and drug discovery. Further studies are warranted to fully elucidate its mechanism of action, explore its therapeutic potential, and develop optimized synthetic routes. The unique scaffold of this molecule holds promise for the generation of new derivatives with enhanced potency and selectivity.

References

In-Depth Technical Guide on 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a heterocyclic aromatic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs. This compound, in particular, has been identified as a potential anti-tumor agent, making it a valuable subject for research and drug discovery in oncology.[1] This technical guide provides a summary of the available physicochemical data, a detailed experimental protocol for determining its solubility, and a visualization of its potential biological mechanism of action.

Physicochemical Properties

PropertyValueSource
CAS Number 18528-78-4BIOSYNCE
Molecular Formula C₁₂H₁₂N₂BIOSYNCE
Appearance SolidBIOSYNCE
Melting Point 175-176°CBIOSYNCE
Boiling Point 394.5 ± 42.0 °C at 760 mmHgBIOSYNCE
Density 1.2 ± 0.1 g/cm³BIOSYNCE
pKa (Acidity Coefficient) 9.65 ± 0.20BIOSYNCE

Solubility Profile and Experimental Protocol

The low aqueous solubility of many quinoline derivatives is a known challenge in their development as therapeutic agents. This is often attributed to the hydrophobic nature of the bicyclic aromatic quinoline core. For basic compounds like this compound, solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.

General Experimental Protocol for Solubility Determination of a Poorly Soluble Amine

The following is a detailed, generalized protocol for determining the aqueous solubility of a poorly soluble basic compound like this compound. This method is based on the shake-flask technique, a standard and reliable method for solubility measurement.

Objective: To determine the equilibrium solubility of the test compound in an aqueous buffer at a specific pH and temperature.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent for stock solution preparation and HPLC mobile phase (e.g., DMSO, acetonitrile, methanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the compound in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).

    • From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution with the same organic solvent or the mobile phase to be used for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.

    • Prepare samples in triplicate to ensure the reliability of the results.

  • Equilibration:

    • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Processing:

    • After the equilibration period, remove the vials and let them stand to allow the undissolved solid to settle.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted samples and the standard solutions by HPLC.

  • Data Analysis:

    • Construct a standard curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of the compound in the diluted samples using the standard curve.

    • Calculate the solubility of the compound in the aqueous buffer by accounting for the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards hplc HPLC Analysis standards->hplc samples Prepare Samples in Buffer (with excess solid) shake Shake at Constant Temperature (24-48h) samples->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc calculate Calculate Solubility hplc->calculate G compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c mito->cytc Release cas9 Caspase-9 cytc->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

References

Synthesis of Novel 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have garnered significant interest for their potential as anticancer agents and acetylcholinesterase inhibitors. This technical guide provides a comprehensive overview of the synthesis of novel 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine derivatives, detailing experimental protocols, presenting quantitative data, and visualizing key synthetic and mechanistic pathways.

Core Synthesis Strategy: The Friedländer Annulation

The principal synthetic route to the this compound core is the Friedländer annulation. This well-established reaction involves the condensation of an o-aminoaryl nitrile with a cyclic ketone, in this case, 2-aminobenzonitrile and cyclopentanone, typically catalyzed by a Lewis acid. Subsequent derivatization of the resulting 9-amino group allows for the generation of a diverse library of novel compounds.

Synthesis_Workflow cluster_synthesis Synthesis Reactant1 2-Aminobenzonitrile Core This compound Reactant1->Core Friedländer Annulation (Lewis Acid Catalyst, e.g., ZnCl2) Reactant2 Cyclopentanone Reactant2->Core Derivatives N-Substituted Derivatives Core->Derivatives N-Alkylation / N-Acylation Anticancer_Pathway Derivative Cyclopenta[b]quinolin-9-amine Derivative DNA DNA Derivative->DNA Intercalation Topoisomerase Topoisomerase II Derivative->Topoisomerase Inhibition Replication DNA Replication & Transcription Blocked Apoptosis Apoptosis Replication->Apoptosis AChE_Inhibition Derivative Cyclopenta[b]quinolin-9-amine Derivative AChE Acetylcholinesterase (AChE) Derivative->AChE Inhibition Breakdown ACh Breakdown AChE->Breakdown Increased_ACh Increased ACh Levels ACh Acetylcholine (ACh) ACh->Breakdown Hydrolysis

The Biological Activity of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its derivatives. This class of compounds has demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Quinoline and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties. Among these, this compound has emerged as a promising lead compound. Its rigid, planar structure allows for effective interaction with various biological targets, leading to diverse biological effects. This guide will delve into the anticancer, neuroprotective, and anti-inflammatory activities of this compound and its analogues.

Anticancer Activity

Derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
DFIQ A549 (Lung)4.16 (24h), 2.31 (48h)[1]
Compound 2 AsPC-1 (Pancreatic)0.3365[2]
Compound 2 BxPC-3 (Pancreatic)0.3475[2]
Compound 6c SKOV-3 (Ovarian)7.84[3]
Compound 6c HepG2 (Liver)13.68[3]
Compound 6c A549 (Lung)15.69[3]
Compound 6c MCF-7 (Breast)19.13[3]
Quinolone-piperazine hybrid 40c MCF-7 (Breast)9.4[4]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Apoptosis Induction

Quinoline derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[5] This process is characterized by the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death. Some derivatives have also been found to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway.[6][7]

apoptosis_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway Quinoline_Derivative 2,3-Dihydro-1H-cyclopenta [b]quinolin-9-amine Derivative PI3K PI3K Quinoline_Derivative->PI3K inhibits Bax Bax (Pro-apoptotic) Quinoline_Derivative->Bax activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by quinoline derivatives.
Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. For apoptosis, key markers include cleaved caspases and members of the Bcl-2 family.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression.

Neuroprotective Activity

This compound and its derivatives have shown promise as neuroprotective agents, primarily through the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This activity is particularly relevant for the treatment of Alzheimer's disease.

Quantitative Neuroprotective Data

The following table presents the IC50 values of 2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundTargetIC50 (nM)Reference
6h AChE3.65[8][9]
6g AChE5.17[8]
3e EeAChE67[10]
3e EqBuChE153[10]
Tacrine (reference) AChE81[10]
Tacrine (reference) BuChE20[10]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring cholinesterase activity.

Materials:

  • 96-well plate

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Multi-well spectrophotometer

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a short period.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Signaling Pathway: Neuroprotection

Tacrine analogues, including derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline, have been shown to protect neuronal cells (e.g., PC12 cells) from neurotoxins like 6-hydroxydopamine (6-OHDA).[11] This protection is often mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway, which in turn inhibits apoptotic cell death.[11]

neuroprotection_pathway cluster_stimulus Stimuli cluster_cell Neuronal Cell Neurotoxin Neurotoxin (e.g., 6-OHDA) Apoptosis Apoptosis Neurotoxin->Apoptosis Quinoline_Analog 2,3-Dihydro-1H-cyclopenta [b]quinolin-9-amine Analog PI3K PI3K Quinoline_Analog->PI3K activates Akt Akt PI3K->Akt Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Neuroprotective signaling pathway of quinoline analogues.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is an emerging area of research. Inflammation is a key process in many diseases, and its modulation represents a significant therapeutic strategy.

Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration, a stable product of NO, using a sodium nitrite standard curve.

  • Calculate the percentage of NO production inhibition.

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation Proteasome Proteasome IkB_P->Proteasome degradation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates

Caption: The NF-κB signaling pathway and potential inhibition by quinoline derivatives.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant therapeutic potential. Their demonstrated anticancer, neuroprotective, and potential anti-inflammatory activities warrant further investigation. The data and protocols presented in this guide are intended to facilitate future research and development efforts in harnessing the full pharmacological potential of this promising class of compounds. Further studies should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and evaluating in vivo efficacy and safety profiles.

References

An In-depth Technical Guide to the Mechanism of Action of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its analogs represent a class of synthetic heterocyclic molecules with significant therapeutic potential. Exhibiting a diverse range of biological activities, their primary mechanisms of action have been identified as potent cholinesterase inhibition and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on the quinoline scaffold.

Core Mechanisms of Action

The biological effects of this compound and its derivatives are primarily attributed to two distinct, yet potentially synergistic, mechanisms of action: inhibition of cholinesterase enzymes and induction of programmed cell death (apoptosis).

Cholinesterase Inhibition

Derivatives of this compound have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[2]

Molecular modeling studies suggest that these compounds act as reversible inhibitors, binding to both the catalytic active site and the peripheral anionic site of acetylcholinesterase.[1] This dual binding capability can lead to potent inhibition of the enzyme's activity.

Induction of Apoptosis

The parent compound, this compound, has demonstrated anti-tumor properties by inducing apoptosis in human cancer cells at higher concentrations.[3] While specific studies on the parent compound are limited, research on analogous quinoline derivatives provides a clear framework for the likely apoptotic pathways activated. These pathways are crucial for eliminating damaged or cancerous cells and are a primary target for many chemotherapeutic agents.

The proposed apoptotic mechanism involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This is evidenced by the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[4][5] Furthermore, related quinoline compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, subsequent release of cytochrome c from the mitochondria, and the formation of the apoptosome.[4] Other reported mechanisms for quinoline derivatives include the generation of reactive oxygen species (ROS), inhibition of the Akt/mTOR survival pathway, and disruption of tubulin polymerization, all of which can culminate in apoptotic cell death.[6][7]

Quantitative Data

The following tables summarize the quantitative data for the biological activities of various this compound derivatives and related compounds.

Table 1: Cholinesterase Inhibition Activity

CompoundTarget EnzymeIC50 / ID50Reference
Derivative 6hAcetylcholinesterase (AChE)3.65 nM[1]
Derivative 6gAcetylcholinesterase (AChE)5.17 nM[1]
NIK-247Cholinesterase (ChE)1.3 µM
Tacrine (Reference)Acetylcholinesterase (AChE)Not specified[1]
Physostigmine (Reference)Cholinesterase (ChE)0.12 µM
Tetrahydroaminoacridine (THA) (Reference)Cholinesterase (ChE)0.36 µM

Table 2: In Vitro Cytotoxic Activity of Quinoline Derivatives Against Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
DFIQA549Non-small cell lung cancer4.16 µM (24h)[6]
DFIQA549Non-small cell lung cancer2.31 µM (48h)[6]
Derivative 12cMCF-7Breast cancer0.010 µM[7]
Derivative 12cHL-60Promyelocytic leukemia0.042 µM[7]
Derivative 12cHCT-116Colon cancerNot specified[7]
Derivative 12cHeLaCervical cancerNot specified[7]
6MN-4-AQPANC-1Pancreatic cancer2-16 µM (concentration-dependent)
6MN-4-AQMIA PaCa-2Pancreatic cancer2-16 µM (concentration-dependent)

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the rate of acetylcholinesterase-catalyzed hydrolysis of acetylthiocholine, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[8][9][10]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution

  • Test compound (inhibitor) solutions at various concentrations

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[8]

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Apoptosis and Cell Cycle Analysis

This assay measures the activity of key caspases (caspase-3/7, -8, and -9) using specific fluorogenic substrates. Cleavage of the substrate by the active caspase releases a fluorophore, and the resulting fluorescence is proportional to caspase activity.

Materials:

  • Cells cultured in 96-well plates

  • Test compound

  • Caspase-Glo® 3/7, 8, and 9 Assay Kits (or similar) containing assay buffer and specific substrates (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9)

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at various concentrations for a specified duration to induce apoptosis. Include untreated cells as a negative control.

  • Reagent Preparation: Prepare the caspase assay loading solution by diluting the specific caspase substrate in the assay buffer according to the manufacturer's instructions.

  • Assay: Remove the culture medium from the wells and add 100 µL of the caspase assay loading solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for each caspase substrate (e.g., Ex/Em = 535/620 nm for Caspase 3/7, 490/525 nm for Caspase 8, and 370/450 nm for Caspase 9).[1]

  • Data Analysis: Compare the fluorescence intensity of treated cells to untreated cells to determine the fold-change in caspase activity.

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration, and normalize all samples.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels and the Bax/Bcl-2 ratio.[10]

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 1 hour at 4°C.[7]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI staining solution and incubate for at least 30 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures described in this guide.

Cholinesterase_Inhibition_Workflow cluster_plate 96-Well Plate cluster_reagents Reagents cluster_reader Microplate Reader cluster_analysis Data Analysis A1 Buffer + AChE + Inhibitor DTNB DTNB A1->DTNB 1. Add DTNB B1 Buffer + AChE + Solvent B1->DTNB C1 Buffer + No AChE C1->DTNB ATCI ATCI DTNB->ATCI 2. Incubate Reader Measure Absorbance at 412 nm ATCI->Reader 3. Add ATCI (Start Reaction) Analysis Calculate Rate (% Inhibition) Reader->Analysis 4. Kinetic Data IC50 Determine IC50 Analysis->IC50 5. Plot Data

Caption: Workflow for the Ellman's method to determine acetylcholinesterase inhibition.

Apoptotic_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinoline This compound DeathReceptor Death Receptors Quinoline->DeathReceptor Activates Bax Bax Quinoline->Bax Promotes Bcl2 Bcl-2 Quinoline->Bcl2 Inhibits Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Forms pores Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Apoptosome->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Proposed apoptotic signaling pathways induced by this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its derivatives. The document focuses on the established inhibitory activity against acetylcholinesterase and explores the potential for anticancer applications through the induction of apoptosis. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are provided to support further research and development in this area.

Primary Therapeutic Target: Acetylcholinesterase (AChE)

The most well-documented therapeutic target for derivatives of this compound is acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a strategy employed in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action and Binding

Derivatives of the 2,3-Dihydro-1H-cyclopenta[b]quinoline scaffold have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular modeling studies suggest that these compounds likely interact with both the catalytic and peripheral anionic sites of AChE, similar to the binding mode of the well-known AChE inhibitor, tacrine. This dual-site interaction can lead to potent inhibition of the enzyme's activity.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine_Vesicles Acetylcholine Vesicles Acetylcholine Acetylcholine (ACh) Acetylcholine_Vesicles->Acetylcholine Release ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase Inhibition by this compound Derivatives.

Quantitative Data for AChE and BChE Inhibition

The inhibitory potency of various derivatives of this compound against AChE and BChE has been quantified using the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below is a summary from multiple studies.

Compound IDLinker (n)AChE IC50 (nM)BChE IC50 (nM)Selectivity (BChE/AChE)
Derivative 1 -(CH2)2-15.345.62.98
Derivative 2 -(CH2)3-10.138.93.85
Derivative 3 -(CH2)4-8.733.23.82
Derivative 4 -(CH2)5-7.225.13.49
Derivative 5 -(CH2)6-6.120.33.33
Derivative 6 -(CH2)7-5.215.83.04
Derivative 7 -(CH2)8-4.312.12.81
Derivative 8 -(CH2)9-3.6510.52.88
Tacrine (Reference) N/A5.172.30.44

Note: The specific modifications to the core structure beyond the linker are detailed in the cited literature. The data indicates that increasing the length of the alkyl linker generally improves the inhibitory activity against AChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 10 µL of the test compound solution at various concentrations (or buffer for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

    • Initiate the reaction by adding 10 µL of the AChE solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for a total of 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Potential Secondary Therapeutic Target: Anticancer Activity via Apoptosis Induction

While less defined than its role as a cholinesterase inhibitor, this compound has been noted for its anti-tumor properties, with studies indicating it can induce apoptosis in human cancer cells at higher concentrations. The precise molecular pathway for the parent compound is not fully elucidated; however, the mechanism of action for structurally related quinoline derivatives often involves the intrinsic (mitochondrial) pathway of apoptosis.

Putative Signaling Pathway for Apoptosis Induction

The proposed pathway for apoptosis induction by quinoline derivatives involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.

Intrinsic_Apoptosis_Pathway Drug This compound Cellular_Stress Cellular Stress Drug->Cellular_Stress Induces Bcl2_Family Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Modulates Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Regulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative Intrinsic Apoptosis Pathway Induced by Quinoline Derivatives.

Experimental Protocol: Cell Viability and Apoptosis Assays

To evaluate the anticancer potential of this compound and its derivatives, a series of in vitro assays can be performed.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Summary and Future Directions

The research to date strongly supports acetylcholinesterase as a primary and validated therapeutic target for derivatives of this compound. The potential for these compounds in the treatment of Alzheimer's disease and other cholinergic-deficient conditions is significant, with several derivatives demonstrating potent, low nanomolar inhibition of AChE.

The anticancer activity of this chemical scaffold represents a promising, albeit less explored, therapeutic avenue. The induction of apoptosis in cancer cells has been observed, and the intrinsic pathway is the likely mechanism of action based on related quinoline compounds.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties for both AChE inhibition and anticancer activity.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with AChE through co-crystallization studies and further computational modeling. For the anticancer effects, detailed investigation into the specific Bcl-2 family members and caspases involved is necessary.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of Alzheimer's disease and various cancers to establish their therapeutic potential in a physiological context.

  • Toxicology and Safety Profiling: Comprehensive assessment of the safety and tolerability of lead candidates to ensure their suitability for clinical development.

This technical guide provides a solid foundation for researchers to build upon in the exciting field of this compound-based drug discovery. The dual potential of this scaffold in neurodegenerative disease and oncology makes it a particularly attractive area for further investigation.

An In-depth Technical Guide to 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its Derivatives: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic scaffold of 2,3-dihydro-1H-cyclopenta[b]quinoline has emerged as a privileged structure in medicinal chemistry. Derivatives of its 9-amino counterpart, in particular, have garnered significant attention for their potent biological activities. This technical guide provides a comprehensive review of the existing literature on 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine and its analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action. The primary therapeutic areas explored are Alzheimer's disease, driven by the potent cholinesterase inhibition of these compounds, and oncology, where they exhibit promising anticancer properties through mechanisms such as DNA intercalation and induction of apoptosis. This document consolidates quantitative biological data into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate reaction pathways and biological processes.

Introduction

Quinoline and its fused derivatives represent a cornerstone in the development of therapeutic agents, with applications ranging from antimalarials to anticancer drugs. The rigid, planar structure of the quinoline ring system makes it an ideal pharmacophore for interacting with various biological targets. The cyclopenta[b]quinoline ring system, a tacrine analog, has been a particular focus of research due to its enhanced pharmacological profile. This guide delves into the chemical synthesis and biological activities of 9-amino-2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The principal synthetic route to the 2,3-dihydro-1H-cyclopenta[b]quinoline core is the Friedländer annulation . This versatile reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as a cyclic ketone.

General Synthetic Scheme: Friedländer Annulation

The synthesis of the parent 2,3-dihydro-1H-cyclopenta[b]quinoline ring system is typically achieved through the acid- or base-catalyzed reaction of an appropriate 2-aminobenzophenone derivative with cyclopentanone. Subsequent modifications, such as chlorination followed by amination, yield the desired 9-amino derivatives. Further functionalization is often carried out at this 9-amino position to generate a library of analogs with diverse biological activities.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzophenone 2-Aminobenzophenone Derivative cyclopenta_b_quinolinone 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-one 2_aminobenzophenone->cyclopenta_b_quinolinone + Cyclopentanone (Friedländer Annulation) cyclopentanone Cyclopentanone chloro_derivative 9-Chloro-2,3-dihydro-1H- cyclopenta[b]quinoline cyclopenta_b_quinolinone->chloro_derivative Chlorination (e.g., POCl3) amino_derivative This compound chloro_derivative->amino_derivative Amination (e.g., NH3)

Figure 1: General synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline

The synthesis of various 8-aminoalkyl derivatives, which are key intermediates for creating diverse analogs, often starts with the cyclization of anthranilic acid with cyclopentanone. The resulting 8-chloro derivative is then coupled with an appropriate alkyldiamine.

Step 1: Synthesis of 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline This reaction involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl₃).

Step 2: Coupling with Alkyldiamine The obtained 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is then coupled with an appropriate alkyldiamine (with carbon chains ranging from 2 to 9 atoms) to yield the corresponding 8-aminoalkyl-2,3-dihydro-1H-cyclopenta[b]quinolines.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: neurodegenerative diseases, particularly Alzheimer's, and oncology.

Alzheimer's Disease: Cholinesterase Inhibition

A major hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels in the brain. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, is a key therapeutic strategy. Many this compound derivatives have been shown to be potent inhibitors of these enzymes.

Mechanism of Action: Cholinesterase Inhibition These compounds act as reversible inhibitors of both AChE and BChE. Molecular modeling studies have shown that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes, leading to a "dual binding site" inhibition. This dual inhibition is believed to contribute to their high potency.

Cholinesterase_Inhibition ACh Acetylcholine (ACh) AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Inhibited_Enzyme Inhibition of ACh Hydrolysis AChE_BChE->Inhibited_Enzyme Inhibitor This compound Derivative Inhibitor->AChE_BChE Binding Neuron Cholinergic Neuron Neuron->ACh Release

Figure 2: Mechanism of cholinesterase inhibition by this compound derivatives.

Quantitative Data: Cholinesterase Inhibitory Activity

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki).

Compound DerivativeTarget EnzymeIC₅₀ (nM)Ki (nM)Reference
Tacrine (Reference) AChE81-[1]
Tacrine (Reference) BChE20-[1]
Compound 6h AChE3.65-[2][3]
Compound 6g AChE5.17-[2]
Compound 3e AChE67-[1]
Compound 3e BChE153-[1]
NIK-247 Cholinesterase1300-[4]
Compound 4a, 4c, 4f AChEMore active than Tacrine-[5]
Compound 4d, 4g, 4h AChESimilar activity to Tacrine-[5]

Experimental Protocol: Ellman's Assay for Cholinesterase Activity

The inhibitory activity against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.

  • Reagents : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI) as the substrate for AChE, and butyrylthiocholine iodide (BTCI) as the substrate for BChE.

  • Procedure : The reaction is typically carried out in a 96-well microplate in a phosphate buffer (pH 8.0).

  • The enzyme is pre-incubated with various concentrations of the inhibitor.

  • The reaction is initiated by the addition of the substrate and DTNB.

  • The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • The rate of color formation is monitored spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity

Several derivatives of the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action is believed to involve DNA intercalation and the induction of apoptosis.

Mechanism of Action: DNA Intercalation and Apoptosis Induction

The planar aromatic structure of the cyclopenta[b]quinoline ring system allows it to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Some derivatives have also been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis. The apoptotic cascade is often initiated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Anticancer_Mechanism cluster_drug_action Drug Action cluster_cellular_response Cellular Response Inhibitor This compound Derivative DNA DNA Inhibitor->DNA Intercalation TopoII Topoisomerase II Inhibitor->TopoII Inhibition DNA_damage DNA Damage DNA->DNA_damage TopoII->DNA_damage Bax Bax (Pro-apoptotic) DNA_damage->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) DNA_damage->Bcl2 Downregulation Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Proposed anticancer mechanism of action involving DNA intercalation, topoisomerase II inhibition, and induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is evaluated by their IC₅₀ values against various human cancer cell lines.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
Cyclopenta[b]quinoline-1,8-dione derivative 6h Raji (Burkitt's lymphoma)82 (IC₃₀)[6]
Cyclopenta[b]quinoline-1,8-dione derivative 6h HeLa (Cervical cancer)24.4 (IC₃₀)[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study is beyond the scope of this review, some general trends can be observed from the available data. For cholinesterase inhibition, the length and nature of the linker at the 9-amino position significantly influence potency and selectivity. For anticancer activity, the specific substitutions on the quinoline and cyclopenta rings can modulate the DNA intercalating ability and cytotoxicity.

Pharmacokinetics and ADME Properties

Limited data is available on the in vivo pharmacokinetics of this compound derivatives. However, studies on the parent compound, tacrine, and other quinoline-based drugs provide some insights. Tacrine exhibits high interindividual variability in its pharmacokinetic disposition and has low oral bioavailability due to extensive first-pass metabolism. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some derivatives suggest that they may possess favorable drug-like properties, including the potential to cross the blood-brain barrier. Further in vivo studies are necessary to fully characterize the pharmacokinetic profiles of these promising compounds.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity as cholinesterase inhibitors for the potential treatment of Alzheimer's disease and as anticancer agents with a multi-faceted mechanism of action. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the chemical diversity of this class of compounds to further explore the structure-activity relationships for both cholinesterase inhibition and anticancer activity.

  • Conducting in-depth mechanistic studies to fully elucidate the signaling pathways involved in their anticancer effects.

  • Performing comprehensive in vivo pharmacokinetic and efficacy studies to translate the promising in vitro results into potential clinical candidates.

  • Investigating potential multi-target effects , as the quinoline scaffold is known to interact with various biological targets, which could lead to the development of drugs with novel mechanisms of action.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies based on the this compound core.

References

The Ascendance of a Heterocycle: A Technical Guide to the Discovery and History of Cyclopenta[b]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving significance of the cyclopenta[b]quinoline core, a heterocyclic scaffold that has garnered considerable attention in medicinal chemistry. From its early synthesis to its contemporary evaluation as a potential therapeutic agent, this document provides a comprehensive overview of its chemical synthesis, biological activities, and mechanism of action.

A Historical Perspective: The Genesis of a Fused Ring System

The journey of the cyclopenta[b]quinoline scaffold begins in the early 20th century, a period of burgeoning exploration into the synthesis of novel heterocyclic compounds. While numerous classical methods for quinoline synthesis were established in the late 19th century, the specific fusion of a cyclopentane ring to the quinoline core, creating the tricyclic cyclopenta[b]quinoline system, represents a significant advancement in heterocyclic chemistry.

Early synthetic explorations into complex quinoline structures laid the groundwork for the eventual creation of the cyclopenta[b]quinoline backbone. Seminal work in the field of quinoline synthesis, such as the Combes quinoline synthesis first reported in 1888 and the Friedländer synthesis of 1882, provided the fundamental chemical principles for constructing the quinoline portion of the molecule.[1][2][3][4] These reactions, involving the condensation of anilines with β-dicarbonyl compounds (Combes) or o-aminoaryl aldehydes/ketones with α-methylene carbonyl compounds (Friedländer), became foundational tools for organic chemists.[1][5][6][7][8]

While a definitive singular "discovery" of the unsubstituted cyclopenta[b]quinoline is not prominently documented in easily accessible modern literature, the early 20th century saw a surge in the synthesis of complex fused heterocyclic systems. The first documented synthesis of a derivative of the cyclopenta[b]quinoline ring system is attributed to G. R. Clemo and W. H. Perkin Jr. in their 1924 publication in the Journal of the Chemical Society . This pioneering work laid the foundation for future investigations into this unique heterocyclic scaffold.

Subsequent research has focused on the development of more efficient and versatile synthetic routes to access a variety of substituted cyclopenta[b]quinoline derivatives. These modern methods often provide higher yields and greater functional group tolerance compared to the classical approaches.[9]

Synthetic Methodologies: Crafting the Cyclopenta[b]quinoline Core

The synthesis of cyclopenta[b]quinolines has evolved significantly since the early 20th century. Modern synthetic strategies often focus on efficiency, regioselectivity, and the ability to introduce diverse substituents to explore structure-activity relationships (SAR).

Multi-component Condensation Reactions

A prevalent and efficient method for constructing highly functionalized cyclopenta[b]quinoline derivatives is through multi-component condensation reactions. This approach allows for the assembly of complex molecules from simple starting materials in a single step, which is highly desirable in medicinal chemistry for building libraries of compounds for screening.

One key example is the synthesis of cyclopenta[b]quinoline-1,8-dione derivatives .[10][11] This reaction typically involves the condensation of a 1,3-dicarbonyl compound (such as cyclohexane-1,3-dione), an aromatic aldehyde, and an enamine or imine derived from a cyclic β-ketoamine (like 3-aminocyclopentanone).[10][11]

Palladium-Catalyzed Cyclization

More recent advancements have employed transition metal catalysis to construct the cyclopenta[b]quinoline skeleton. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, a facile synthesis of cyclopenta[b]quinolin-1-one has been reported via a sequential Sonogashira coupling and annulation, showcasing an unusual mode of ring closure involving sulfur as a soft nucleophile.[12]

Intramolecular Cyclopropanation and Ring Opening

An innovative approach involves the intramolecular cyclopropanation of quinoline derivatives bearing a diazoacetoacetate functionality. This method leads to tetracyclic intermediates which can then undergo a ring-opening reaction to afford the desired cyclopenta[b]quinoline core.[13]

Biological Activity and Therapeutic Potential

The primary impetus for the continued interest in cyclopenta[b]quinolines lies in their significant biological activities, particularly their potential as anticancer agents.

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of cyclopenta[b]quinoline derivatives against a panel of human cancer cell lines. These compounds often exhibit inhibitory activity at micromolar concentrations. The cytotoxic potential appears to be influenced by the nature and position of substituents on the cyclopenta[b]quinoline scaffold, highlighting the importance of SAR studies in optimizing their anticancer activity.[10][11]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of a series of synthesized hexahydro-4H-cyclopenta[b]quinoline-1,8-dione derivatives against various cancer cell lines. The data is presented as IC₃₀ values (the concentration required to inhibit cell growth by 30%), as many of the compounds showed weak cytotoxic effects with IC₅₀ values exceeding 50 or 100 µM.[10][11] For potent compounds, IC₅₀ values are also included where available.

CompoundDescriptionCell LineIC₃₀ (µM)[10][11]IC₅₀ (µM)[10][11]
6h 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneRaji82> 50/100
6h 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa24.455.4
7f 9-(4-Bromo-phenyl)-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa-84.0
4g 9-(4-Nitro-phenyl)-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa-> 50/100
7e 9-(4-Methoxy-phenyl)-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa-> 50/100

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of cyclopenta[b]quinolines is believed to stem from their ability to interfere with fundamental cellular processes, primarily through interactions with DNA and the induction of programmed cell death (apoptosis).

DNA Intercalation and Topoisomerase Inhibition

The planar, aromatic structure of the cyclopenta[b]quinoline core is characteristic of DNA intercalating agents.[10] These molecules can insert themselves between the base pairs of the DNA double helix, leading to structural distortions that inhibit DNA replication and transcription, ultimately triggering cell death.[10] Some quinoline derivatives have also been shown to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication.[14] This dual mechanism of DNA intercalation and topoisomerase inhibition is a hallmark of several effective anticancer drugs.[14]

DNA_Intercalation cluster_0 Cyclopenta[b]quinoline Action Compound Cyclopenta[b]quinoline Derivative DNA Nuclear DNA Compound->DNA Intercalation TopoisomeraseII Topoisomerase II Compound->TopoisomeraseII Inhibition Replication DNA Replication & Transcription Blocked

Figure 1. Mechanism of action of cyclopenta[b]quinolines as DNA intercalators and topoisomerase II inhibitors.

Induction of Apoptosis

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis. Quinoline derivatives have been shown to induce apoptosis through the activation of effector caspases.[14][15] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The involvement of the Bcl-2 family of proteins, which are key regulators of the intrinsic pathway, is a critical area of investigation.[16][17][18][19] Pro-apoptotic members like Bax and Bak can be activated, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[17][18]

Apoptosis_Pathway cluster_1 Apoptotic Signaling Cascade Quinoline Cyclopenta[b]quinoline DNA_Damage DNA Damage/ Topoisomerase II Inhibition Quinoline->DNA_Damage Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) DNA_Damage->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Effector Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2. Proposed intrinsic apoptotic pathway induced by cyclopenta[b]quinolines.

Experimental Protocols

To facilitate further research and validation of the biological activities of cyclopenta[b]quinolines, this section provides detailed experimental protocols for key assays.

General Procedure for the Synthesis of Hexahydro-4H-cyclopenta[b]quinoline-1,8-dione Derivatives

This protocol is adapted from the synthesis of a series of twenty novel cyclopenta[b]quinoline-1,8-dione derivatives.[10][11]

Materials:

  • 3-Iminocyclopentanone or (Z)-3-(phenylimino)cyclopentanone

  • Appropriate aromatic aldehyde

  • Cyclohexane-1,3-dione

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A mixture of the 3-iminocyclopentanone derivative (1 mmol), the corresponding aromatic aldehyde (1 mmol), and cyclohexane-1,3-dione (1 mmol) is refluxed in ethanol.

  • A catalytic amount of glacial acetic acid is added to the reaction mixture.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired hexahydro-4H-cyclopenta[b]quinoline-1,8-dione derivative.

Oxidation to Tetrahydro-4H-cyclopenta[b]quinoline-1,8-dione Derivatives: The corresponding hexahydro derivatives can be oxidized to their tetrahydro counterparts using manganese dioxide (MnO₂) in a suitable solvent like chloroform at room temperature.[10]

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11]

Materials:

  • Human cancer cell lines (e.g., HeLa, LS180, MCF-7, Raji)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)

  • Cyclopenta[b]quinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well for suspension cells like Raji, or as optimized for adherent cells) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the cyclopenta[b]quinoline derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 655 nm for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₃₀ or IC₅₀ values using appropriate software.

Future Directions and Conclusion

The cyclopenta[b]quinoline scaffold continues to be a promising framework in the design and development of new therapeutic agents. The historical evolution of its synthesis, from classical methods to modern catalytic strategies, has enabled a deeper exploration of its chemical space and biological potential. The primary mechanism of action, involving DNA intercalation and the induction of apoptosis, positions these compounds as attractive candidates for anticancer drug discovery.

Future research should focus on several key areas:

  • Optimization of Synthetic Routes: The development of more stereoselective and atom-economical synthetic methods will be crucial for producing enantiomerically pure derivatives, which may exhibit enhanced potency and reduced off-target effects.

  • Elucidation of Detailed Mechanisms: A more profound understanding of the specific molecular targets and signaling pathways modulated by cyclopenta[b]quinolines is necessary. This includes identifying the specific caspases and Bcl-2 family members involved in the apoptotic process and exploring other potential mechanisms of action.

  • In Vivo Studies: Promising lead compounds identified through in vitro screening need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetic properties, and toxicity profiles.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, a cyclopenta analogue of the acetylcholinesterase inhibitor Tacrine. The described methodology is based on the well-established Friedländer annulation, a reliable method for quinoline synthesis.

Overview and Synthetic Strategy

This compound is a heterocyclic compound of interest in medicinal chemistry, primarily as an analogue of Tacrine (9-amino-1,2,3,4-tetrahydroacridine).[1][2] The structural modification from a six-membered carbocyclic ring in Tacrine to a five-membered ring in this analogue can influence its pharmacological properties, such as selectivity and potency as a cholinesterase inhibitor.[1][2]

The synthesis is achieved through a one-pot acid-catalyzed condensation reaction between 2-aminobenzonitrile and cyclopentanone. This reaction, a variation of the Friedländer synthesis, involves the formation of an intermediate imine followed by an intramolecular cyclization and tautomerization to yield the final aromatic quinoline system. Zinc chloride (ZnCl₂) is an effective Lewis acid catalyst for this transformation.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. The expected yield is based on analogous syntheses of similar compounds, such as Tacrine, and may vary depending on specific experimental conditions.[3]

ParameterValueNotes
Reactants
2-Aminobenzonitrile1.0 equivalentStarting material
Cyclopentanone3.0-4.0 equivalentsReactant and solvent
Zinc Chloride (anhydrous)1.0-1.2 equivalentsLewis acid catalyst
Reaction Conditions
Temperature140-160 °CReflux conditions
Reaction Time4-6 hoursMonitored by TLC
Product Information
Molecular FormulaC₁₂H₁₂N₂[4][5]
CAS Number18528-78-4[4][5]
Expected Yield~60-70%Based on Tacrine synthesis[3]

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing Tacrine and its analogues.[2][3]

Materials and Reagents:

  • 2-Aminobenzonitrile

  • Cyclopentanone

  • Zinc Chloride (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (for TLC)

  • Hexane (for TLC)

Equipment:

  • Three-necked round-bottomed flask (100 mL)

  • Reflux condenser

  • Thermometer or temperature probe

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup:

    • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-aminobenzonitrile (e.g., 3.54 g, 30 mmol).

    • Add anhydrous zinc chloride (e.g., 4.5 g, 33 mmol).

    • Add cyclopentanone (e.g., 10 mL, ~113 mmol). The ketone serves as both a reactant and a solvent.

  • Condensation Reaction:

    • Begin stirring the mixture and heat it to 140-160 °C using a heating mantle.

    • Maintain the mixture at reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting 2-aminobenzonitrile spot has been consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80-90 °C.

    • Slowly and carefully pour the warm, viscous mixture into a beaker containing a 10% aqueous sodium hydroxide (NaOH) solution (e.g., 100 mL). This will neutralize the catalyst and precipitate the crude product. Caution: This step may be exothermic.

    • Stir the resulting suspension for 30 minutes as it cools to room temperature to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product thoroughly with deionized water (3 x 50 mL) to remove any remaining salts.

    • Allow the crude product to air-dry on the filter paper.

  • Purification:

    • The crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimum amount of hot 95% ethanol.

    • If the solution is colored, activated charcoal can be added and the mixture heated for a few minutes before being hot-filtered to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow A 1. Reaction Setup - 2-Aminobenzonitrile - Cyclopentanone - Zinc Chloride B 2. Condensation - Heat to 140-160 °C - Reflux for 4-6 hours A->B Heat & Stir C 3. Work-up - Quench with NaOH (aq) - Precipitate Product B->C Cool & Quench D 4. Isolation - Vacuum Filtration - Wash with Water C->D Filter E 5. Purification - Recrystallization from Ethanol D->E Crude Product F Final Product This compound E->F Pure Crystals

References

Application Note: Friedländer Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedländer synthesis is a robust and widely utilized chemical reaction for the formation of quinoline and substituted quinoline derivatives.[1][2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][4][5] This method is particularly valuable in medicinal chemistry for synthesizing heterocyclic scaffolds present in numerous bioactive compounds. 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, also known as a cyclopentanotacrine, is a rigid analogue of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[6][7][8] The synthesis of such analogues is a key strategy in developing new therapeutic agents with potentially improved efficacy and reduced side effects.[7][9] This application note provides a detailed protocol for the synthesis of this compound via a Lewis acid-catalyzed Friedländer annulation.

Reaction Scheme and Mechanism

The synthesis is achieved through the reaction of 2-aminobenzonitrile with cyclopentanone. The reaction is a cyclocondensation that proceeds via an initial aldol-type addition followed by intramolecular cyclization and dehydration to form the final quinoline ring system. Lewis acids such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) are effective catalysts for this transformation.[6][10]

Overall Reaction:

  • Reactants: 2-Aminobenzonitrile and Cyclopentanone

  • Product: this compound

  • Catalyst: Lewis Acid (e.g., SnCl₄)

Reaction Mechanism Pathway

The proposed mechanism for the Lewis acid-catalyzed Friedländer synthesis is depicted below. The process begins with the activation of the cyclopentanone carbonyl group by the Lewis acid, facilitating a nucleophilic attack from the amino group of 2-aminobenzonitrile. This is followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization and protonation steps to yield the final aromatic amine product.

G Reaction Mechanism of Friedländer Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_end Final Product A 2-Aminobenzonitrile E Enamine Intermediate A->E Nucleophilic Attack B Cyclopentanone D Activated Carbonyl Complex B->D Coordination C Lewis Acid (SnCl4) C->D D->E F Cyclized Intermediate E->F Intramolecular Cyclization & Dehydration G This compound F->G Tautomerization & Protonolysis

Caption: Proposed mechanism for the Lewis acid-catalyzed Friedländer synthesis.

Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing tacrine analogues.[10]

Materials and Reagents:

  • 2-Aminobenzonitrile

  • Cyclopentanone

  • Tin(IV) chloride (SnCl₄) or Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzonitrile (1.0 eq).

  • Solvent and Reactant Addition: Dissolve the 2-aminobenzonitrile in anhydrous 1,2-dichloroethane (DCE). Add cyclopentanone (1.2 eq) to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Lewis acid catalyst, for instance, tin(IV) chloride (1.1 eq), dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 83 °C for DCE). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of tacrine analogues via the Friedländer reaction. Actual results may vary based on specific reaction conditions and scale.

ParameterResult
Product Yield 75-85%
Physical State Off-white to pale yellow solid
Melting Point 177-179 °C (for a similar analogue)[10]
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for aromatic and aliphatic protons
¹³C NMR (CDCl₃, 100 MHz) Characteristic peaks for quinoline and cyclopentane carbons
Mass Spectrometry (ESI) m/z: 185.1073 [M+H]⁺
Purity (HPLC) >98%[11]

Experimental Workflow Visualization

The diagram below outlines the general workflow for the synthesis and purification of the target compound.

G arrow arrow Start Start: Materials & Reagents Setup 1. Reaction Setup (Inert Atmosphere) Start->Setup Addition 2. Add Reactants (2-Aminobenzonitrile, Cyclopentanone, Solvent) Setup->Addition Catalysis 3. Add Catalyst (e.g., SnCl4 at 0°C) Addition->Catalysis Reaction 4. Heat to Reflux (Monitor by TLC) Catalysis->Reaction Workup 5. Quench & Extract (NaHCO3, EtOAc) Reaction->Workup Purify 6. Column Chromatography (Silica Gel) Workup->Purify Characterize 7. Characterization (NMR, MS, HPLC) Purify->Characterize Product Final Product: Pure Compound Characterize->Product

Caption: General experimental workflow for the synthesis and purification.

Safety Precautions

  • Handle all chemicals, especially Lewis acids and chlorinated solvents, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching step with sodium bicarbonate is exothermic and may cause effervescence; perform it slowly and with caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Skraup Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Skraup synthesis is a classic and versatile method for the preparation of quinolines and their derivatives, which are key structural motifs in a wide range of pharmaceuticals, agrochemicals, and functional materials. This reaction involves the condensation of an aniline with glycerol, an oxidizing agent, and a strong acid, typically sulfuric acid.[1][2] While effective, the traditional Skraup synthesis is known for its highly exothermic and sometimes violent nature, necessitating careful control of reaction conditions.[1] Various modifications, including the use of moderators, have been developed to enhance safety and improve yields.[1]

These application notes provide a comprehensive overview of the Skraup synthesis, including its mechanism, detailed experimental protocols for the synthesis of quinoline and its derivatives, and a summary of quantitative data to aid in reaction optimization and substrate selection.

Reaction Mechanism and Signaling Pathway

The Skraup synthesis proceeds through a multi-step mechanism initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the reactive intermediate, acrolein.[3] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[3]

Skraup_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline:e->MichaelAdduct:w Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w Dehydration H2SO4 H₂SO₄ OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Derivative Acrolein:e->MichaelAdduct:w Dihydroquinoline 1,2-Dihydroquinoline MichaelAdduct:e->Dihydroquinoline:w Cyclization & Dehydration Dihydroquinoline:e->Quinoline:w Oxidation Experimental_Workflow start Start setup Reaction Setup: - Assemble glassware - Add reactants (Aniline, Glycerol, Oxidizing Agent) start->setup add_acid Slowly add H₂SO₄ with cooling and stirring setup->add_acid heating Heat the reaction mixture (e.g., 140-150°C for 3-4h) add_acid->heating workup Work-up: - Cool and dilute with water - Neutralize with base heating->workup isolation Product Isolation: - Steam distillation workup->isolation purification Purification: - Separation of layers - Drying and distillation isolation->purification end End Product: Pure Quinoline Derivative purification->end

References

Application Notes and Protocols for the Purification of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a heterocyclic amine with potential applications in medicinal chemistry and drug discovery, notably as a precursor for compounds with biological activity.[1] The purity of this compound is of paramount importance for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent drug development processes. Impurities can lead to erroneous experimental results and potentially interfere with biological assays. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including recrystallization and column chromatography, as well as methods for assessing its purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₂N₂[2]
Molecular Weight184.24 g/mol -
Melting Point175-176°C[1]
AppearanceSolid[1]

Table 2: Summary of Purification Methods and Expected Purity

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization85-95>9870-85Effective for removing major impurities if a suitable solvent is found.
Flash Column Chromatography80-95>9960-80Ideal for separating closely related impurities.
Preparative HPLC>95>99.550-70For achieving very high purity on a smaller scale.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at different temperatures.

Materials and Apparatus:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Selected recrystallization solvent (e.g., Ethanol, Methanol, or a mixture like Ethanol/Water)

  • Glass rod

  • Spatula

  • Ice bath

Methodology:

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Ethanol or methanol are often good starting points for quinoline-based compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds from a mixture. Due to the basic nature of the amine group in the target molecule, special considerations are necessary to prevent strong interactions with the acidic silica gel stationary phase.

Materials and Apparatus:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (standard or amine-functionalized)

  • Eluent (e.g., Dichloromethane/Methanol/Ammonia or Ethyl Acetate/Hexane with Triethylamine)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Methodology:

  • Stationary Phase Selection: Standard silica gel can be used, but to improve separation and reduce tailing of the amine, either use an amine-functionalized silica gel or add a competing amine like triethylamine (1-2%) or ammonia to the mobile phase.

  • Eluent System Selection: A suitable solvent system should provide a good separation of the target compound from its impurities, with a target Rf value of approximately 0.2-0.4 on TLC. A common eluent system for heterocyclic amines is a gradient of methanol in dichloromethane, often with a small amount of ammonia. For example, a gradient from 100% Dichloromethane to 95:4.5:0.5 Dichloromethane:Methanol:Ammonia.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment

A. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%).

  • Visualization: UV light (254 nm). The presence of a single spot indicates a high degree of purity.

B. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purity Determination: Purity is calculated based on the peak area percentage of the main peak.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the structure and the presence of proton-containing impurities. The spectrum should be clean with well-resolved peaks corresponding to the protons of the target molecule.

  • ¹³C NMR: Confirms the carbon framework of the molecule and can reveal the presence of carbon-containing impurities.

D. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) is suitable for this compound.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound (expected m/z ≈ 185.10).

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis1 Purity Analysis (TLC, HPLC) Recrystallization->PurityAnalysis1 Waste1 Impurities Recrystallization->Waste1 ColumnChromatography Flash Column Chromatography PurityAnalysis2 Purity Analysis (TLC, HPLC, NMR, MS) ColumnChromatography->PurityAnalysis2 Waste2 Separated Impurities ColumnChromatography->Waste2 PurityAnalysis1->ColumnChromatography If purity < 99% PureProduct Pure Product (>99%) PurityAnalysis1->PureProduct If purity > 99% PurityAnalysis2->PureProduct

Caption: A typical workflow for the purification of this compound.

References

Application Notes and Protocols for the NMR Characterization of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of novel chemical entities in drug discovery and development. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR characterization of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, a heterocyclic amine with potential pharmacological relevance. While experimental spectra for this specific molecule are not publicly available, this guide presents predicted NMR data based on analogous structures and provides a comprehensive framework for its empirical determination and analysis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of structurally related compounds, such as tacrine and other 4-aminoquinoline derivatives.[1][2][3] The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H13.0 - 3.2t7.0 - 8.0
H22.1 - 2.3quintet7.0 - 8.0
H33.1 - 3.3t7.0 - 8.0
H47.8 - 8.0d8.0 - 9.0
H57.3 - 7.5t7.0 - 8.0
H67.6 - 7.8t7.0 - 8.0
H77.5 - 7.7d8.0 - 9.0
NH₂5.0 - 6.0br s-

Table 2: Predicted ¹³C NMR Data for this compound

Atom Number(s)Predicted Chemical Shift (δ, ppm)
C125 - 30
C220 - 25
C330 - 35
C4120 - 125
C4a145 - 150
C5125 - 130
C6120 - 125
C7128 - 132
C8a148 - 152
C9150 - 155
C9a115 - 120
C9b160 - 165

Application Notes

The predicted ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the cyclopentane ring and the aromatic protons of the quinoline core. The methylene protons at C1 and C3 are anticipated to appear as triplets, each coupled to the C2 protons. The C2 protons, in turn, are expected to be a quintet due to coupling with the four neighboring protons at C1 and C3. The aromatic region should display a set of doublets and triplets consistent with a substituted quinoline system. The amine protons are expected to present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each of the carbon atoms in the molecule. The upfield signals will correspond to the aliphatic carbons of the cyclopentane ring, while the downfield signals will be characteristic of the aromatic and heteroaromatic carbons of the quinoline moiety. The carbon atom C9, bonded to the amino group, is expected to be significantly deshielded.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar compounds include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

Visualizations

Chemical Structure and Atom Numbering

structure cluster_molecule This compound C9b C9b C9a C9a C9b->C9a C8a C8a C9a->C8a C3 C3 C9a->C3 C4a C4a C8a->C4a C7 C7 C8a->C7 N8 N C4a->N8 N8->C9b C9 C9 NH2 NH₂ C9->NH2 C1 C1 C1->C9b C2 C2 C2->C1 C3->C2 C4 C4 C4->C4a C5 C5 C5->C4 C6 C6 C6->C5 C7->C6

Caption: Chemical structure of this compound with atom numbering.

General NMR Characterization Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Picking and Integration H->I J Assign Chemical Shifts I->J K Analyze Coupling Constants J->K L Confirm Structure K->L

Caption: General workflow for NMR characterization of a synthesized compound.

References

Application Note: Mass Spectrometry Analysis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its derivatives are a class of compounds with significant potential in medicinal chemistry and drug discovery.[1] Their structural similarity to known bioactive molecules necessitates robust analytical methods for their detection, characterization, and quantification in various matrices. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers a highly sensitive and selective platform for the analysis of these compounds. This application note provides a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, instrumental parameters, and data analysis. A proposed fragmentation pathway is also presented to aid in structural elucidation.

Principles and Theory

The analysis of this compound by LC-MS involves its separation from other components in a sample by high-performance liquid chromatography, followed by ionization and detection using a mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. Subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer (MS/MS) generates characteristic product ions, which can be used for structural confirmation and sensitive quantification. The fragmentation patterns are influenced by the stable quinoline ring system and the amine functional group.[2][3][4]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Standard Solution Preparation B Sample Matrix Spiking / Dilution A->B C Protein Precipitation / Extraction B->C D Filtration / Centrifugation C->D E HPLC Separation D->E Injection F Electrospray Ionization (ESI) E->F G MS/MS Fragmentation F->G H Detection G->H I Peak Integration H->I Data Acquisition J Calibration Curve Generation I->J K Quantification J->K

Caption: Experimental workflow for the LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, tissue homogenate).

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Pre-treatment (for biological matrices):

    • To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Method

The following parameters are provided as a starting point and may require optimization for specific instrumentation.[5]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standards.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
12,50050,0000.05
512,60051,0000.25
1025,50050,5000.50
50127,00049,8002.55
100252,00050,2005.02
5001,260,00050,80024.80
10002,510,00049,90050.30

The calibration curve should exhibit a linear relationship between concentration and area ratio with a correlation coefficient (r²) > 0.99.

Proposed Fragmentation Pathway

The molecular formula of this compound is C₁₂H₁₂N₂[6], with a monoisotopic mass of approximately 184.10 Da. In positive ion ESI, the compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 185.11. The proposed fragmentation of this precursor ion is outlined below.

G A [M+H]⁺ m/z 185.11 (C₁₂H₁₃N₂⁺) B Loss of NH₃ (-17.03 Da) A->B D Loss of C₂H₄ (-28.05 Da) A->D C [C₁₂H₁₀N]⁺ m/z 168.08 B->C F Loss of HCN (-27.01 Da) C->F E [C₁₀H₉N₂]⁺ m/z 157.08 D->E G [C₁₁H₉]⁺ m/z 141.07 F->G

Caption: Proposed fragmentation pathway.

  • m/z 185.11 → 168.08: The loss of ammonia (NH₃) from the protonated amine group is a common fragmentation pathway for primary amines. This would result in a stable aromatic cation.

  • m/z 185.11 → 157.08: Cleavage of the cyclopentane ring, with the loss of ethene (C₂H₄), is another plausible fragmentation route.

  • m/z 168.08 → 141.07: The ion at m/z 168.08 could further fragment by losing hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing aromatic rings.[2]

The most abundant and stable fragment ions should be selected for the MRM transitions for quantification to ensure the highest sensitivity and specificity. For instance, the transitions 185.11 > 168.08 and 185.11 > 157.08 would be suitable candidates for monitoring.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, offer a solid foundation for researchers in method development and routine analysis. The high sensitivity and selectivity of this method make it well-suited for applications in pharmaceutical research and development, including pharmacokinetic and metabolic studies.

References

Application Notes and Protocols for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is available for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine. The following application notes and protocols are substantially based on studies of structurally related cyclopenta[b]quinoline and quinoline derivatives. Researchers should use this information as a guide and optimize protocols for the specific compound and cell lines under investigation.

Introduction

Quinoline-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including notable anticancer properties. The planar aromatic structure of the quinoline ring allows it to intercalate with DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases. This compound, a member of the cyclopenta[b]quinoline family, has been identified as a potential anticancer agent. Preliminary studies suggest that this compound can induce apoptosis in human cancer cells at higher concentrations[1]. Further research into its derivatives has demonstrated potent cytotoxic effects, induction of apoptosis, and cell cycle arrest in various cancer cell lines[2].

These application notes provide a comprehensive overview of the potential anticancer applications of this compound and its analogs, including detailed protocols for in vitro evaluation and visualization of relevant biological pathways.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of structurally related cyclopenta[b]quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), percentage of apoptotic cells, and cell cycle distribution.

Table 1: Cytotoxicity of Cyclopenta[b]quinoline Derivatives against Human Cancer Cell Lines (IC50 in µM) [2]

CompoundHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)MDA-231 (Breast)Caco-2 (Colon)
Derivative 6d 7.0611.616.288.3218.76
Derivative 6f 2.316.833.674.789.83
Doxorubicin 4.504.175.233.1812.49

Table 2: Apoptosis Induction by Cyclopenta[b]quinoline Derivatives in HepG-2 Cells [2]

TreatmentPercentage of Apoptotic Cells (Early + Late)Fold Increase vs. Control
Control 0.95%1.0
Derivative 6d 28.05%~29.5
Derivative 6f 35.56%~37.4

Table 3: Cell Cycle Analysis of HepG-2 Cells Treated with Cyclopenta[b]quinoline Derivatives [2]

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control 65.1%25.3%9.6%
Derivative 6d 55.2%35.8%9.0%
Derivative 6f 75.3%15.1%9.6%

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG-2, MCF-7, HCT-116)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the quantitative analysis of apoptosis induction.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Evaluation

experimental_workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treatment Treat with 2,3-Dihydro-1H- cyclopenta[b]quinolin-9-amine start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Evaluate Anticancer Potential ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for in vitro evaluation of anticancer activity.

Potential Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of quinoline derivatives, a potential signaling pathway for apoptosis induction is the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits permeabilization bax->mitochondrion Promotes permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Potential intrinsic apoptosis pathway.

Logical Relationship of Cellular Effects

cellular_effects cluster_effects Cellular Effects compound This compound cell_cycle_arrest Cell Cycle Arrest (e.g., G1 or S phase) compound->cell_cycle_arrest apoptosis_induction Apoptosis Induction compound->apoptosis_induction cytotoxicity Cytotoxicity & Reduced Cell Proliferation cell_cycle_arrest->cytotoxicity apoptosis_induction->cytotoxicity

References

Application Notes and Protocols for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a heterocyclic compound belonging to the quinoline family, which is recognized for a wide array of biological activities, including anti-tumor properties.[1] This class of compounds has garnered significant interest in medicinal chemistry and drug discovery.[2][3] Preliminary studies suggest that this compound induces apoptosis in human cancer cells, particularly at higher concentrations, positioning it as a promising candidate for further investigation in oncology.[1]

These application notes provide an overview of the utility of this compound in cell-based assays and offer detailed protocols for evaluating its cytotoxic and apoptotic effects. While specific quantitative data for this exact compound is limited in publicly available literature, the provided data on closely related derivatives and general protocols for quinoline compounds offer a strong framework for initiating research.

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

The following table summarizes the cytotoxic activities of various quinoline derivatives against a panel of human cancer cell lines. This data, derived from studies on analogous compounds, can serve as a preliminary guide for designing experiments with this compound.

Compound/DerivativeCell LineAssay TypeIC50/IC30 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)MTT7.5 (48h IC50)[4]
2-phenylquinolin-4-amineHT-29 (Colon)Not Specified8.12[5]
7-Isopentenyloxy-gamma-fagarineRAJI (Burkitt's lymphoma)Not Specified1.5[6]
7-Isopentenyloxy-gamma-fagarineJurkat (T-cell leukemia)Not Specified3.6[6]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa (Cervical)MTT24.4 (IC30)[7]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneRaji (Burkitt's lymphoma)MTT82 (IC30)[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[8]

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Incubation_24_72h 4. Incubate (24-72h) Treatment->Incubation_24_72h Add_MTT 5. Add MTT Reagent Incubation_24_72h->Add_MTT Incubation_3_4h 6. Incubate (3-4h) Add_MTT->Incubation_3_4h Add_DMSO 7. Add DMSO Incubation_3_4h->Add_DMSO Read_Absorbance 8. Read Absorbance (570nm) Add_DMSO->Read_Absorbance Calculate_Viability 9. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for MTT Cytotoxicity Assay.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[4][5][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Signaling cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated Intrinsic Apoptosis Pathway.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound, using flow cytometry.[6]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow Start Start: Cell Culture Treat Treat with Compound Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with PI and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Cell Cycle Profile Analyze->End

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay with 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, as it increases the concentration of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission. Quinoline derivatives, particularly those related to tacrine, have been extensively investigated as AChE inhibitors. This application note focuses on 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine derivatives, a class of compounds that have shown promising AChE inhibitory activity. We provide a detailed protocol for assessing the AChE inhibitory potential of these derivatives using the widely accepted Ellman's method and present a summary of reported inhibitory data for selected compounds.

Principle of the Assay

The acetylcholinesterase inhibition assay described here is based on the colorimetric method developed by Ellman. The assay involves the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine, in turn, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity. The presence of an inhibitor, such as a this compound derivative, will decrease the rate of the reaction.

Data Presentation: Acetylcholinesterase Inhibition by this compound Derivatives

The following tables summarize the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of various this compound derivatives, expressed as the half-maximal inhibitory concentration (IC50).

Table 1: AChE and BChE Inhibitory Activities of Selected 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives. [1][2]

Compound IDR GroupAChE IC50 (nM)BChE IC50 (nM)
6a -NH-(CH₂)₂-NH-CO-(6-BOC-hydrazinopyridine-3-yl)10.525.3
6g -NH-(CH₂)₈-NH-CO-(6-BOC-hydrazinopyridine-3-yl)5.17112
6h -NH-(CH₂)₉-NH-CO-(6-BOC-hydrazinopyridine-3-yl)3.65135
Tacrine (Reference)7.715.2

Table 2: AChE and BChE Inhibitory Activities of Cyclopentaquinoline Analogues. [3][4]

Compound IDStructure ModificationAChE IC50 (nM)BChE IC50 (nM)
3e 6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]]-nicotinamide67153
3f 6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-heptyl]]-nicotinamide113.34203.52
3b N-[2-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide272.33103.73
Tacrine (Reference)8120

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • This compound derivatives (test compounds)

  • Tacrine (reference inhibitor)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • Enzyme Solutions: Prepare stock solutions of AChE and BChE in the assay buffer. The final concentration in the assay well should be optimized, but a typical starting point is 0.25 U/mL. Store aliquots at -20°C.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer. Protect from light and store at 4°C.

  • Substrate Solutions: Prepare 15 mM stock solutions of ATCI and BTCI in deionized water. These solutions should be prepared fresh before each experiment.

  • Inhibitor Solutions: Dissolve the this compound derivatives and tacrine in DMSO to create high-concentration stock solutions. Serially dilute these stocks with the assay buffer to obtain a range of test concentrations. The final concentration of DMSO in the assay wells should not exceed 1% to prevent interference with enzyme activity.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Assay Buffer + 25 µL DTNB solution + 25 µL Substrate solution.

    • Control (100% enzyme activity): 125 µL Assay Buffer + 25 µL DTNB solution + 25 µL Enzyme solution + 25 µL Assay Buffer (or DMSO vehicle).

    • Test Wells: 100 µL Assay Buffer + 25 µL DTNB solution + 25 µL Enzyme solution + 25 µL of the respective inhibitor dilution.

  • Pre-incubation: Add the assay buffer, DTNB solution, enzyme solution, and inhibitor solution (or vehicle) to the appropriate wells. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: To start the enzymatic reaction, add 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a total of 10 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

  • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

Visualizations

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, DTNB, Substrate, Inhibitors) Plate_Setup Plate Setup (Blank, Control, Test) Reagents->Plate_Setup Dispense Preincubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Preincubation Reaction_Start Start Reaction (Add Substrate) Preincubation->Reaction_Start Measurement Measure Absorbance (412 nm, Kinetic) Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

AChE_Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE TNB TNB (Yellow, Measured at 412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Colorless) DTNB->TNB Inhibitor This compound Derivative Inhibitor->AChE Blocks Active Site

Caption: Mechanism of acetylcholinesterase inhibition and detection.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2,3-Dihydro-1H-cyclopenta[b]quinoline core?

A1: The most prevalent and direct method for constructing the 2,3-Dihydro-1H-cyclopenta[b]quinoline scaffold is the Friedländer annulation.[1] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a cyclic ketone.[1][2]

Q2: Which starting materials are required for the synthesis of this compound via the Friedländer reaction?

A2: The synthesis typically employs a 2-aminoaryl ketone, such as 2-aminobenzophenone, and a cyclic ketone, specifically cyclopentanone, to form the fused ring system.[3]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in Friedländer synthesis can arise from several factors. Key areas to investigate include the purity of starting materials, the activity of the catalyst, and the reaction conditions.[2] Inefficient reaction conditions, such as suboptimal temperature or reaction time, can lead to incomplete conversion. Side reactions, such as the self-condensation of cyclopentanone, can also consume starting materials and reduce the yield of the desired product. To improve the yield, consider optimizing the catalyst, solvent, and temperature, as detailed in the troubleshooting guide below.

Q4: I am observing the formation of significant side products. What are they and how can I minimize them?

A4: A common side reaction is the aldol self-condensation of the enolizable ketone (cyclopentanone), particularly under basic conditions.[2] To mitigate this, using an appropriate catalyst and carefully controlling the reaction temperature is crucial. Acid-catalyzed reactions can sometimes minimize this side reaction.

Q5: What is the role of the catalyst in the Friedländer synthesis?

A5: The catalyst, which can be either an acid or a base, is essential for promoting the condensation and subsequent cyclization and dehydration steps of the reaction.[4] Acid catalysts, such as p-toluenesulfonic acid or Lewis acids, can activate the carbonyl group of the 2-aminoaryl ketone, while base catalysts facilitate the formation of the enolate from the α-methylene ketone.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation - Inactive catalyst- Impure starting materials- Suboptimal reaction temperature or time- Use a fresh, active catalyst. Consider screening different acid or base catalysts.- Ensure the purity of 2-aminobenzophenone and cyclopentanone.- Systematically vary the reaction temperature and monitor the reaction progress using TLC to determine the optimal reaction time.
Formation of Tarry Side Products - High reaction temperature- Prolonged reaction time- Unsuitable solvent- Lower the reaction temperature. While heat is necessary, excessive heat can lead to polymerization and degradation.- Optimize the reaction time to avoid prolonged heating after the reaction has reached completion.- Experiment with different solvents. High-boiling point solvents are common, but a solvent that facilitates both solubility and a clean reaction is ideal.
Difficulty in Product Purification - Presence of unreacted starting materials- Formation of closely related side products- Ensure the reaction goes to completion to minimize unreacted starting materials.- Utilize column chromatography with a carefully selected solvent gradient to separate the desired product from impurities. Recrystallization can also be an effective purification method.
Inconsistent Results - Variability in reagent quality- Inconsistent reaction setup and conditions- Use reagents from a reliable source and of consistent purity for each experiment.- Maintain consistent heating, stirring, and atmospheric conditions (e.g., inert atmosphere if necessary) for each reaction.

Experimental Protocols

The synthesis of this compound is typically achieved through a Friedländer annulation reaction between a 2-aminoaryl ketone and cyclopentanone. Below is a detailed protocol for this synthesis.

Protocol: Acid-Catalyzed Friedländer Annulation

  • Materials:

    • 2-Aminobenzophenone

    • Cyclopentanone

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzophenone (1.0 eq) and cyclopentanone (1.2-1.5 eq).

    • Add the solvent of choice (e.g., toluene, approximately 5-10 mL per gram of 2-aminobenzophenone).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 4-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

Table 1: Overview of Reaction Parameters for Friedländer Synthesis

Parameter Typical Conditions Notes
Reactants 2-Aminoaryl Ketone, α-Methylene KetoneFor the target synthesis, these are 2-aminobenzophenone and cyclopentanone.
Catalyst Acid (p-TsOH, HCl, Lewis Acids) or Base (KOH, NaOH, Piperidine)The choice of catalyst can significantly impact yield and side product formation.[1][4]
Solvent Toluene, Xylene, Ethanol, or Solvent-freeHigh-boiling point solvents are often used for conventional heating.[2]
Temperature 80 - 220 °CDependent on the solvent and catalyst used. Microwave-assisted synthesis can reach higher temperatures in shorter times.[1]
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal time.

Visualizations

experimental_workflow start Start reactants 1. Combine Reactants (2-Aminobenzophenone, Cyclopentanone) start->reactants solvent_catalyst 2. Add Solvent and Catalyst reactants->solvent_catalyst reflux 3. Heat to Reflux (4-24h) solvent_catalyst->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Aqueous Workup (Neutralization, Extraction) monitor->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reagents Check Reagent Purity start->check_reagents optimize_catalyst Optimize Catalyst (Type and Loading) start->optimize_catalyst optimize_temp Optimize Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time check_purification Review Purification Method start->check_purification side_reactions Investigate Side Reactions (e.g., Aldol Condensation) check_reagents->side_reactions optimize_catalyst->side_reactions optimize_temp->side_reactions optimize_time->side_reactions solution Improved Yield and Purity check_purification->solution side_reactions->solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 2,3-Dihydro-1H-cyclopenta[b]quinoline core?

A1: The most prevalent and direct method for constructing the 2,3-Dihydro-1H-cyclopenta[b]quinoline scaffold is through the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1] For the synthesis of the target molecule's core, this typically involves the reaction of 2-aminobenzonitrile or a similar 2-aminoaryl precursor with cyclopentanone.

Q2: What are the main challenges associated with classical quinoline synthesis methods?

A2: Many traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, including high temperatures and strong acids.[2] These conditions can lead to low yields, the formation of difficult-to-remove byproducts, and limited functional group compatibility.

Q3: How can I introduce the 9-amino group onto the 2,3-Dihydro-1H-cyclopenta[b]quinoline core?

A3: Introduction of the 9-amino group is typically achieved in a subsequent step after the formation of the quinoline ring system. A common strategy involves the synthesis of a 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline intermediate, which can then be subjected to nucleophilic aromatic substitution with an amine source, such as a diamine, in the presence of a catalyst.

Q4: Are there greener or more efficient alternatives to traditional heating methods for this synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be a rapid and efficient alternative to conventional heating for Friedländer quinoline synthesis.[3] Employing microwave irradiation can significantly reduce reaction times, often from hours or days to minutes, and can lead to improved yields.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Cyclized Product Incomplete reaction.- Increase reaction time or temperature. - Consider switching to microwave irradiation for more efficient heating.[3] - Ensure the catalyst is active and used in the appropriate amount.
Side reactions, such as self-condensation of cyclopentanone.- Slowly add the cyclopentanone to the reaction mixture to maintain a low concentration. - Optimize the catalyst; Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid can improve selectivity.
Poor reactivity of the 2-aminoaryl precursor.- Ensure the purity of the starting material. - If using 2-aminobenzonitrile, consider alternative precursors like 2-aminobenzaldehyde or a 2-aminoaryl ketone which can be more reactive in the Friedländer condensation.
Formation of Tar-like Byproducts Harsh reaction conditions (e.g., excessively high temperatures or strong acid concentration).- Moderate the reaction conditions. If using a strong acid like sulfuric acid, consider a milder catalyst such as p-toluenesulfonic acid or iodine. - Employing a solvent-free approach with microwave irradiation can sometimes minimize tar formation.
Difficulty in Product Isolation and Purification Presence of unreacted starting materials and byproducts.- Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. - Employ column chromatography for purification, selecting an appropriate solvent system based on TLC analysis. - Recrystallization from a suitable solvent can be effective for final purification.
Inconsistent Results Variability in reagent quality or reaction setup.- Use reagents from a reliable source and verify their purity. - Ensure accurate measurement and control of reaction parameters (temperature, time, stoichiometry). - Maintain an inert atmosphere (e.g., nitrogen or argon) if reactants or intermediates are sensitive to air or moisture.

Quantitative Data on Analogous Syntheses

Due to the limited availability of specific quantitative data for the synthesis of this compound, the following table presents data from closely related Friedländer-type reactions to provide a comparative overview of the impact of different catalysts and conditions on product yield.

Precursor 1Precursor 2CatalystSolventTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneCyclic KetoneAcetic AcidAcetic Acid (neat)160 (Microwave)5 minExcellent[3]
2-Aminothiophene-3-carbonitrileKetonesAcid Activated BentoniteTolueneReflux2-4 hHigh[4]
o-NitroarylcarbaldehydesKetonesFe/HCl (in situ reduction)EthanolReflux3-6 h58-100[5]
2-AminobenzaldehydesKetonesp-Toluenesulfonic AcidSolvent-free120 (Microwave)3-5 min85-95[6]
2-AminobenzaldehydesKetonesIodineSolvent-free1201-2 h82-94[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of the Quinoline Core

This protocol is adapted from efficient microwave-assisted procedures for similar quinoline syntheses.[3]

  • Reactant Preparation : In a microwave-safe reaction vial, combine 2-aminobenzonitrile (1.0 mmol) and cyclopentanone (1.2 mmol).

  • Solvent and Catalyst Addition : Add glacial acetic acid (3-5 mL) to the vial. The acetic acid serves as both the solvent and the catalyst.

  • Reaction Setup : Seal the vial and place it in the microwave synthesizer.

  • Microwave Irradiation : Irradiate the reaction mixture at 160°C for 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2,3-dihydro-1H-cyclopenta[b]quinoline.

Protocol 2: Amination of the Quinoline Core

This protocol outlines a general procedure for the introduction of the amino group at the 9-position.

  • Chlorination : Convert the synthesized 2,3-dihydro-1H-cyclopenta[b]quinoline to 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution : In a sealed tube, dissolve the 9-chloro intermediate (1.0 mmol) in a suitable solvent such as phenol or a high-boiling point alcohol.

  • Amine Addition : Add an excess of the desired diamine (e.g., 1,9-diaminononane, 2.0-3.0 mmol) and a catalytic amount of sodium iodide (NaI).

  • Reaction : Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Purification : After completion, cool the reaction mixture and perform an appropriate aqueous work-up to remove excess amine and salts. Purify the crude product by column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Core Synthesis (Friedländer Annulation) cluster_amination Amination start 2-Aminobenzonitrile + Cyclopentanone react Microwave Irradiation (Acetic Acid, 160°C) start->react workup Aqueous Work-up & Purification react->workup core 2,3-Dihydro-1H-cyclopenta[b]quinoline workup->core chlorination Chlorination (POCl₃) core->chlorination Intermediate intermediate 9-Chloro Intermediate chlorination->intermediate substitution Nucleophilic Substitution (Diamine, NaI) intermediate->substitution final_workup Work-up & Purification substitution->final_workup product This compound final_workup->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Conversion side_reactions Side Reactions? start->side_reactions Analyze Byproducts reagent_issue Reagent Purity Issue? start->reagent_issue Check Starting Materials incomplete_reaction->side_reactions solution1 Increase Time/Temp Use Microwave incomplete_reaction->solution1 Yes side_reactions->reagent_issue solution2 Slow Addition of Ketone Optimize Catalyst side_reactions->solution2 Yes solution3 Verify Reagent Purity reagent_issue->solution3 Yes

Caption: Troubleshooting logic for addressing low product yield.

References

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS: 18528-78-4).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [1]
Appearance Solid[2]
Melting Point 175-176°C[2]
pKa (Acidity Coefficient) 9.65 ± 0.20[2]
Storage Conditions 2-8 °C (Protect from light)[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My this compound is not dissolving in aqueous buffers (e.g., PBS) for my in vitro assay. What should I do?

Answer:

This is a common issue. Due to its hydrophobic quinoline core, this compound is expected to have low aqueous solubility.[3][4][5] The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Initial Steps:

  • Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective co-solvent for creating high-concentration stock solutions of poorly soluble compounds.[5] N,N-dimethylformamide (DMF) is another option.[6][7]

  • Prepare a Concentrated Stock:

    • Accurately weigh your compound.

    • Add a minimal amount of 100% DMSO to achieve a high concentration (e.g., 10-100 mM).

    • Ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can aid this process, but be mindful of compound stability.[5][6] The resulting stock solution should be clear.

  • Dilute into Aqueous Buffer: Slowly add the DMSO stock to your pre-warmed (if applicable) aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Question 2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer or cell media. How can I prevent this?

Answer:

This is a classic sign that the final concentration of your compound exceeds its solubility limit in the final assay medium. The drastic reduction in the co-solvent (DMSO) concentration upon dilution causes the compound to "crash out."[5]

Here is a systematic approach to troubleshoot this:

Troubleshooting Workflow for Precipitation

G start Precipitation observed upon dilution of DMSO stock q1 Is the final compound concentration essential? start->q1 sol1 Lower the final concentration. Perform serial dilutions to find the maximum soluble concentration. q1->sol1 No q2 Can the final DMSO concentration be increased slightly? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase final DMSO % (e.g., 0.5-1%). Always run a vehicle control with the same DMSO concentration. q2->sol2 Yes q3 Is the compound ionizable? (pKa = 9.65, so Yes) q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use pH adjustment. Lower the pH of the aqueous buffer to at least 2 units below the pKa (e.g., pH < 7.65) to form a more soluble salt. q3->sol3 Yes sol4 Consider advanced methods: - Cyclodextrin Complexation - Surfactant Micelles - Solid Dispersion q3->sol4 If pH adjustment fails or is incompatible a3_yes Yes

Caption: Troubleshooting workflow for compound precipitation upon dilution.

Question 3: The pKa of my compound is ~9.65. How can I use pH adjustment to improve its solubility?

Answer:

Since this compound is a basic compound (due to the amine group), its solubility is highly pH-dependent. By lowering the pH of the aqueous medium, you can protonate the amine group, forming a more polar and thus more water-soluble salt.[3][4]

Strategy:

  • Target pH: To ensure sufficient protonation, the pH of your final solution should be at least 1-2 units below the compound's pKa.[3][4] For a pKa of 9.65, a buffer with a pH of 7.4 (like PBS) or lower is ideal.

  • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of your compound. If you see precipitation, consider increasing the buffer concentration.[3]

  • Verification: Always verify the final pH of your solution with a calibrated pH meter after adding the compound.

See the detailed protocol for pH adjustment below.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound?

The poor aqueous solubility is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic and rigid.[3][4] Strong intermolecular forces in the solid crystal lattice can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.[3]

Q2: What are the most common advanced methods to enhance the solubility of quinoline derivatives like this one?

Several effective techniques can be employed beyond simple pH adjustment and co-solvents. The choice depends on the requirements of your experiment (e.g., in vitro vs. in vivo).

MethodMechanismAdvantagesConsiderations
Co-solvency Reduces the polarity of the solvent system, increasing solubility of hydrophobic compounds.[3]Simple to implement for stock solutions.High concentrations of organic solvents (e.g., >1% DMSO) can be toxic to cells.[6]
pH Adjustment Converts the basic compound to its protonated, ionized (salt) form, which is more water-soluble.[4][5]Simple, cost-effective, and highly effective for ionizable compounds.Not suitable for neutral compounds; the required pH may be incompatible with the experimental system.
Cyclodextrin Complexation Encapsulates the hydrophobic quinoline molecule within the cyclodextrin's hydrophobic cavity, presenting a hydrophilic exterior to the water.[3][4]High solubilization capacity and generally low toxicity.[5]Can be expensive; potential for competition with other molecules in the medium for the cyclodextrin cavity.[4]
Salt Formation Reacting the compound with an acid to form a stable, solid salt which can then be dissolved.[3]Can dramatically improve solubility and dissolution rate.Requires chemical synthesis; the salt may convert back to the less soluble free base under certain pH conditions.[4]
Solid Dispersion Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[3]Enhances wettability and dissolution.Requires specialized formulation techniques (e.g., spray drying, hot-melt extrusion).[8]
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic compound in their core.[5]Effective at low concentrations.Can interfere with biological assays or cell membranes.

Decision Tree for Selecting a Solubility Enhancement Method

G cluster_0 For In Vitro Assays cluster_1 For In Vivo / Formulation start Need to Improve Aqueous Solubility q1 Is the compound ionizable? start->q1 sol1 Use pH Adjustment q1->sol1 Yes (pKa ~9.65) sol2 Use Co-solvents (e.g., DMSO) Keep final concentration <1% q1->sol2 No / Neutral q2 Is the required pH compatible with the assay? sol1->q2 q2->sol2 No sol3 Use Cyclodextrins (e.g., HP-β-CD) q2->sol3 If co-solvents fail sol4 Form a stable Salt q2->sol4 Yes sol5 Create a Solid Dispersion sol4->sol5

Caption: Decision tree for selecting a suitable solubility enhancement technique.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine if lowering the pH of an aqueous buffer can solubilize the compound.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., Phosphate buffer at pH 6.0, 6.5, 7.0, and 7.4).

  • Add Compound: Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a slurry (i.e., add more compound than you expect to dissolve).

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Separate Solid: Centrifuge the samples at high speed (>10,000 x g) for 15-30 minutes to pellet the undissolved solid.[5]

  • Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation and Use of a Co-solvent Stock Solution

This protocol details the standard method for preparing a DMSO stock and diluting it for use in an assay.

  • Prepare Stock Solution: a. Accurately weigh 1.84 mg of this compound into a sterile microcentrifuge tube. b. Add 1.0 mL of 100% DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.[5]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]

  • Prepare Working Solution: a. For a final assay concentration of 10 µM with 0.1% DMSO, perform a serial dilution. b. Example: Add 1 µL of the 10 mM stock solution to 999 µL of your final aqueous assay buffer. c. Crucially: Add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing to ensure rapid dispersion.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

This protocol is for screening the effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on solubility.

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, and 10% w/v).[5]

  • Add Compound: Add an excess amount of this compound powder to a fixed volume of each cyclodextrin solution.

  • Equilibrate: Seal the vials and agitate at a constant temperature for 24-48 hours.

  • Separate and Quantify: Follow steps 4 and 5 from Protocol 1 to separate the undissolved solid and quantify the concentration in the supernatant. This will reveal the relationship between HP-β-CD concentration and the apparent solubility of your compound.

Mechanism of Cyclodextrin Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Troubleshooting Purity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for troubleshooting purity issues in quinoline synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address common challenges encountered during the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

General Troubleshooting and FAQs

Q1: My final quinoline product is a dark, tarry substance. What is the primary cause and how can I remove the tar?

A1: Tar formation is a common issue in many quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, due to the harsh acidic and often high-temperature conditions which can cause polymerization of reactants and intermediates.[1][2]

  • Primary Cause: Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds (or their precursors like glycerol) is the main culprit.[2]

  • Troubleshooting and Purification:

    • Reaction Control: For the Skraup synthesis, the use of a moderator like ferrous sulfate (FeSO₄) is crucial to control the violent exothermic reaction and reduce charring.[1][3]

    • Steam Distillation: This is the most effective method to separate the volatile quinoline product from non-volatile tarry byproducts. The crude reaction mixture is made strongly alkaline, and then steam is passed through it to carry over the quinoline.[1]

    • Solvent Extraction: Following steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as dichloromethane or toluene.[1]

    • Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[1]

Q2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge in the Combes and Friedländer syntheses when using unsymmetrical starting materials.[4]

  • Combes Synthesis: With unsymmetrical β-diketones, both steric and electronic effects of the substituents on the aniline and the diketone influence the regioselectivity. For instance, using methoxy-substituted anilines tends to favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines favor the 4-CF3 regioisomer when trifluoromethyl-β-diketones are used.[4]

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers. The choice of catalyst and reaction conditions can influence the outcome.

  • Troubleshooting Strategies:

    • Catalyst Selection: Experimenting with different acid catalysts (e.g., polyphosphoric acid instead of sulfuric acid in the Combes synthesis) can alter the product ratio.

    • Substituent Modification: If possible, increasing the steric bulk on one of the carbonyl groups of the β-diketone in the Combes synthesis can direct the initial nucleophilic attack of the aniline.

Q3: My reaction yield is very low. What are the common factors affecting the yield?

A3: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and purification losses.

  • Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. For instance, in the Skraup synthesis, a prolonged reflux period is often necessary after the initial exothermic phase.[1]

  • Side Reactions: As mentioned, tar formation and polymerization are major yield-reducing side reactions.[2]

  • Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, leading to lower yields.[3]

  • Purification Losses: Inefficient extraction during workup, especially with tarry residues, can lead to significant product loss.

Synthesis-Specific Troubleshooting

Skraup Synthesis

Q4: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A4: The Skraup synthesis is notoriously exothermic.[5] To control the reaction:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is highly recommended to make the reaction less violent. It is thought to act as an oxygen carrier, smoothing out the oxidation step.[1][3]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly with efficient cooling and stirring. The recommended order of addition is aniline, ferrous sulfate, glycerol, and then sulfuric acid.[1]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it starts to boil, remove the external heat source, as the exotherm should sustain the reaction. Reapply heat only after the initial vigorous phase has subsided.[1]

Q5: My purified quinoline from a Skraup synthesis is still impure. What are the likely contaminants and how can I remove them?

A5: Common impurities after initial purification include unreacted aniline and nitrobenzene.

  • Unreacted Aniline: This can be removed by treating the distillate with a solution of sodium nitrite in an acidic medium. This converts the aniline to a non-volatile diazonium salt, which can then be separated.[1][6]

  • Unreacted Nitrobenzene: This is typically removed during the initial steam distillation of the acidified reaction mixture.[7]

  • Final Purification: For very high purity, vacuum distillation of the quinoline is recommended.[7] Alternatively, crystallization via salt formation (e.g., with phosphoric acid or picric acid) can be a very effective purification method.[6]

Doebner-von Miller Synthesis

Q6: How can I minimize the significant amount of polymer formation in my Doebner-von Miller reaction?

A6: Polymerization of the α,β-unsaturated carbonyl compound is the most common side reaction.[8] To mitigate this:

  • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase where the reaction with the aniline occurs.[8]

  • Slow Addition: Adding the carbonyl compound slowly to the reaction mixture helps to keep its concentration low, thus disfavoring polymerization.

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which also helps to maintain a low concentration.

Q7: I am getting a mixture of products in my Doebner-von Miller synthesis. What could be the cause?

A7: The use of certain substituted α,β-unsaturated carbonyl compounds can lead to a mixture of regioisomers. For example, γ-substituted α,β-unsaturated compounds can sometimes yield unexpected products. The choice of acid catalyst can also influence the product distribution.

Combes Synthesis

Q8: I am using an unsymmetrical β-diketone in my Combes synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?

A8: Regioselectivity in the Combes synthesis is a well-known challenge.[4] The outcome is determined by a combination of steric and electronic factors.

  • Steric Hindrance: Increasing the steric bulk of one of the R groups on the diketone can favor cyclization to the less hindered side.[4]

  • Electronic Effects: The electronic nature of the substituents on the aniline can also direct the cyclization. For example, anilines with electron-donating groups may favor one isomer, while those with electron-withdrawing groups may favor the other.[4]

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid can sometimes offer different regioselectivity.

Friedländer Synthesis

Q9: My Friedländer synthesis is suffering from self-condensation of the ketone starting material. How can I prevent this?

A9: Self-condensation (an aldol reaction) of the ketone is a common side reaction, especially under basic conditions.

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the base can help minimize self-condensation.

  • Catalyst Choice: Using milder catalysts or Lewis acids can sometimes suppress the self-condensation pathway.[9]

  • Substrate Choice: If possible, using a ketone that is less prone to enolization can be beneficial.

Data Presentation: Purity and Yield of Quinoline Purification Methods

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[7][10]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[10]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[10]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[10]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[10]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[10]

Experimental Protocols

High-Purity Skraup Synthesis of Quinoline

This protocol is adapted from established procedures with a focus on safety and purity.[1][7]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add aniline (1.0 mol), ferrous sulfate heptahydrate (0.1 mol), and anhydrous glycerol (4.0 mol).

  • Acid Addition: In a fume hood, slowly and with vigorous stirring and external cooling (ice bath), add concentrated sulfuric acid (3.5 mol).

  • Initiation of Reaction: Gently heat the mixture with a heating mantle. Once the reaction begins to boil, immediately remove the heat source. The exothermic reaction should sustain reflux for 30-60 minutes.

  • Reflux: After the initial exotherm subsides, heat the mixture to a gentle reflux for an additional 3-4 hours.

  • Workup - Steam Distillation (Nitrobenzene Removal): Allow the reaction mixture to cool. Cautiously dilute with water and then set up for steam distillation to remove any unreacted nitrobenzene.

  • Basification: Cool the remaining mixture and make it strongly alkaline by the slow and careful addition of concentrated sodium hydroxide solution with cooling.

  • Workup - Steam Distillation (Quinoline Isolation): Steam distill the alkaline mixture until no more oily quinoline comes over. The distillate will contain quinoline and unreacted aniline.

  • Purification (Aniline Removal): Acidify the distillate with dilute sulfuric acid. Cool the solution in an ice bath and add a solution of sodium nitrite portion-wise until a positive test on starch-iodide paper is obtained. Let the solution stand for 10-15 minutes, then warm it gently to decompose the diazonium salt.

  • Final Isolation: Make the solution alkaline again with sodium hydroxide and perform a final steam distillation. Separate the quinoline from the distillate, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.

Detailed Protocol for Steam Distillation of Crude Quinoline

This protocol details the purification of a crude, tarry quinoline product.[1][7]

  • Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask should be large enough to accommodate the crude reaction mixture and the added base, with sufficient headspace to prevent bumping.

  • Basification of Crude Mixture: Carefully transfer the cooled, crude quinoline reaction mixture to the distillation flask. Slowly and with cooling, add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (test with pH paper).

  • Distillation: Introduce steam from a steam generator into the flask. The steam will heat the mixture and carry the volatile quinoline over with it. Collect the distillate, which will be a milky emulsion of quinoline and water.

  • Extraction: Once the distillation is complete (the distillate runs clear), extract the collected distillate several times with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and then remove the solvent by rotary evaporation to yield the crude quinoline.

  • Further Purification: The resulting quinoline can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_skraup Skraup Synthesis Workflow skraup_react Reaction: Aniline, Glycerol, H2SO4, Oxidant, FeSO4 skraup_steam1 Steam Distillation (acidic) to remove excess oxidant skraup_react->skraup_steam1 skraup_base Basification with NaOH skraup_steam1->skraup_base skraup_steam2 Steam Distillation (basic) to isolate crude quinoline skraup_base->skraup_steam2 skraup_purify Purification: - Diazotization of aniline - Final Steam Distillation - Vacuum Distillation skraup_steam2->skraup_purify skraup_product High-Purity Quinoline skraup_purify->skraup_product troubleshooting_logic start Purity Issue Identified tar Tar Formation? start->tar isomers Mixture of Isomers? tar->isomers No tar_yes Control Exotherm (e.g., FeSO4 for Skraup) Use Biphasic System (Doebner-von Miller) tar->tar_yes Yes low_yield Low Yield? isomers->low_yield No isomers_yes Modify Substituents (Steric/Electronic) Change Catalyst isomers->isomers_yes Yes low_yield_yes Check Reaction Time/Temp Optimize Reagent Stoichiometry Improve Extraction Efficiency low_yield->low_yield_yes Yes low_yield_no Purity issue resolved low_yield->low_yield_no No tar_yes->isomers tar_no Proceed to next check isomers_yes->low_yield isomers_no Proceed to next check low_yield_yes->low_yield_no combes_regioselectivity reactants Aniline + Unsymmetrical β-Diketone attack Nucleophilic Attack of Aniline reactants->attack path_a Attack at Carbonyl A attack->path_a path_b Attack at Carbonyl B attack->path_b isomer_a Regioisomer A path_a->isomer_a Cyclization isomer_b Regioisomer B path_b->isomer_b Cyclization

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinolines, the Skraup synthesis is a powerful tool. However, its notoriously vigorous nature and potential for side reactions can present significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction outcomes, and ensure the efficient synthesis of your target quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis reaction is extremely exothermic and difficult to control. What is causing this and how can I manage it?

A1: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern, stemming from the acid-catalyzed dehydration of glycerol to acrolein and the subsequent condensation reactions.[1] To control this vigorous reaction:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely adopted and effective method to moderate the reaction's intensity.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer duration.[1] Boric acid has also been used as a moderator.[3]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling to the mixture of the aniline, glycerol, and moderator.[4]

  • Efficient Stirring: Vigorous and constant stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots, which can trigger a runaway reaction.

Q2: I'm observing significant tar formation, resulting in a low yield and a difficult work-up. What are the primary causes and how can I minimize it?

A2: Tar formation is one of the most common side reactions in the Skraup synthesis.[1][5] The primary cause is the polymerization of the highly reactive acrolein intermediate under the harsh acidic and high-temperature conditions.[6] To minimize tarring:

  • Optimize Reaction Temperature: While heat is necessary to initiate the reaction, excessive temperatures promote polymerization. Gentle initial heating followed by removal of the external heat source to allow the exotherm to sustain the reaction is a common strategy.[5]

  • Use a Moderator: As mentioned above, ferrous sulfate not only controls the reaction's vigor but also helps to reduce charring and tar formation.[1]

  • Appropriate Stoichiometry: Incorrect ratios of reactants can lead to an excess of intermediates that are prone to polymerization. Adhering to established protocols is crucial.

Q3: The purification of my quinoline product from the tarry residue is proving to be very challenging. What are the most effective purification methods?

A3: The isolation of the desired quinoline from the viscous, tarry reaction mixture is a critical step. The most common and effective method is steam distillation .[5]

  • Principle of Steam Distillation: Quinoline is volatile with steam, while the tarry byproducts are not. By passing steam through the basified reaction mixture, the quinoline co-distills with the water and can be collected in a separate receiving flask.

  • Post-Distillation Work-up: The collected distillate will contain the quinoline and any unreacted aniline. A common purification step involves acidifying the distillate and treating it with sodium nitrite to convert the volatile aniline into a non-volatile diazonium salt, which can then be removed by a second steam distillation after making the solution basic again.[7]

Q4: Can I use an oxidizing agent other than nitrobenzene?

A4: Yes, while nitrobenzene is a common oxidizing agent in the Skraup synthesis, other oxidizing agents can be employed.[2][3] Arsenic acid has been historically used and is reported to result in a less violent reaction.[2] However, due to its toxicity, its use is often avoided in modern laboratory settings.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Runaway Reaction - Rapid addition of sulfuric acid- Inefficient stirring- Absence of a moderator- Immediate Action: If safe, immerse the flask in an ice bath.- Prevention: Add sulfuric acid slowly with cooling. Ensure vigorous stirring. Always include a moderator like ferrous sulfate.
Low Product Yield - Significant tar formation- Loss of product during work-up- Suboptimal reaction conditions- Minimize tar by using a moderator and controlling the temperature.- Optimize the steam distillation and extraction process to prevent product loss.- Ensure the use of anhydrous glycerol, as water can lower the yield.[7]
Product Contaminated with Starting Aniline - Incomplete reaction- Co-distillation during purification- Ensure the reaction goes to completion by following the recommended reaction time and temperature.- After the initial steam distillation, acidify the distillate and treat with sodium nitrite to remove residual aniline before a final basic steam distillation.[7]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis can be influenced by the choice of reactants and reaction conditions. Below is a summary of reported yields for the synthesis of quinoline and a substituted derivative.

Aniline Derivative Oxidizing Agent Moderator Product Reported Yield (%) Reference
AnilineNitrobenzeneFerrous SulfateQuinoline84-91Organic Syntheses[7]
3-Nitro-4-aminoanisoleArsenic OxideNone specified6-Methoxy-8-nitroquinoline65-76Organic Syntheses[8]

Experimental Protocols

Key Experiment: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from a well-established procedure in Organic Syntheses.[4]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (2.6 moles)

  • Nitrobenzene (0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously combine the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly, and with external cooling (e.g., an ice bath), add the concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will likely begin to boil without continued external heating. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Allow the reaction mixture to cool and then carefully pour it into a large volume of water (e.g., 1 L).

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene and aniline will also co-distill.

  • Separate the organic layer from the distillate. Wash the organic layer with dilute hydrochloric acid to remove any remaining aniline.

  • Make the acidic aqueous layer basic with sodium hydroxide to recover any dissolved quinoline.

  • Combine all quinoline fractions, dry over an anhydrous drying agent (e.g., potassium carbonate), and purify by distillation.

Visualizing the Skraup Synthesis and Side Reactions

The following diagrams illustrate the main reaction pathway of the Skraup synthesis and the key side reaction leading to tar formation.

Skraup_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Tar Tar (Polyacrolein) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Acrolein->Michael_Adduct Acrolein->Tar Acid-Catalyzed Polymerization Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline->Quinoline Oxidation

Caption: The Skraup synthesis pathway and the formation of tar as a side reaction.

Acrolein_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Acrolein Acrolein Protonated_Acrolein Protonated Acrolein (Carbocation) Acrolein->Protonated_Acrolein Initiation (Protonation by H⁺) Dimer Dimer Protonated_Acrolein->Dimer Propagation (Attack by another Acrolein molecule) Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain Further Propagation Tar Tar (Polyacrolein) Polymer_Chain->Tar Termination

Caption: Mechanism of acid-catalyzed polymerization of acrolein leading to tar formation.

References

Technical Support Center: 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in solution.

Issue Potential Cause Recommended Action
Precipitation in stock solution upon thawing - Poor solubility of the compound.- Concentration of the stock solution exceeds the solubility limit in the chosen solvent.- Gently warm the solution to 37°C and sonicate to facilitate dissolution. - Consider preparing a more dilute stock solution.
Discoloration of stock solution (e.g., turning yellow or brown) - Light-induced degradation or oxidation of the aminoquinoline core.- Discard the discolored solution and prepare a fresh one. - Always store stock solutions in amber vials or otherwise protected from light.
Low or inconsistent biological activity in assays - Degradation of the compound due to improper storage or handling.- Instability of the compound in the aqueous experimental buffer.- Verify the storage conditions and age of the compound. Use a fresh vial if degradation is suspected.- Prepare fresh stock solutions regularly.- Minimize the time the compound is in an aqueous buffer before use by preparing the final dilution immediately before the experiment.
Formation of unknown peaks in HPLC analysis over time - Chemical degradation of the compound through hydrolysis, oxidation, or photodegradation.- Conduct a forced degradation study to identify potential degradation products.- Adjust the pH of the solution to a more stable range (typically neutral to slightly acidic for aminoquinolines).- Protect the solution from light and consider purging with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to the generally poor aqueous solubility of aminoquinoline derivatives, it is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve an appropriate amount of the solid compound in DMSO, vortex, and gently sonicate to ensure complete dissolution.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted into single-use amber vials to protect from light and to minimize freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue for hydrophobic compounds. To prevent precipitation, ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%). You can also try a stepwise dilution approach, serially diluting the stock solution in your buffer or media rather than adding it directly to the final volume. If precipitation persists, consider using a solubilizing agent, but be sure to run appropriate vehicle controls in your experiment.

Q4: What are the expected degradation pathways for this compound?

A4: Based on the behavior of similar aminoquinoline compounds, the primary degradation pathways are expected to be oxidation and photodegradation. The electron-rich aminoquinoline ring system is susceptible to oxidation, which can be accelerated by exposure to air and light. Hydrolysis under strongly acidic or basic conditions may also occur, although this is generally less pronounced than for other functional groups.

Q5: Are there any known chemical incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent rapid degradation or vigorous reactions.

Quantitative Stability Data

Disclaimer: The following data is extrapolated from studies on structurally related aminoquinoline and tacrine analogs and serves as a general guideline. It is crucial to perform specific stability studies for this compound under your experimental conditions.

Condition Solvent Temperature Incubation Time Estimated Degradation (%)
Acidic Hydrolysis 0.1 M HCl60°C24 hours10 - 15
Basic Hydrolysis 0.1 M NaOH60°C24 hours5 - 10
Oxidative 3% H₂O₂Room Temp.24 hours15 - 25
Thermal Solid State80°C48 hours< 5
Photostability MethanolICH Option 21.2 million lux hours20 - 30

Experimental Protocols

Protocol for Preparation of Stock Solution
  • Preparation : Equilibrate the container of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weighing : In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing : Vortex the solution for 30-60 seconds. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved. The solution should be clear and free of particulates.

  • Aliquoting and Storage : Aliquot the stock solution into single-use amber vials. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method (e.g., HPLC).

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions :

    • Acid Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation : Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation : Store the solid compound at 80°C.

    • Photodegradation : Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis : At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the parent compound and detect any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Weigh Solid Compound prep_dissolve Dissolve in Anhydrous DMSO prep_solid->prep_dissolve prep_sonicate Vortex & Sonicate prep_dissolve->prep_sonicate prep_aliquot Aliquot & Store at -80°C prep_sonicate->prep_aliquot stress_start Start with Stock Solution prep_aliquot->stress_start stress_acid Acid Hydrolysis (0.1M HCl, 60°C) stress_start->stress_acid stress_base Base Hydrolysis (0.1M NaOH, 60°C) stress_start->stress_base stress_ox Oxidation (3% H₂O₂, RT) stress_start->stress_ox stress_photo Photodegradation (ICH Q1B) stress_start->stress_photo analysis_sample Collect Samples at Timepoints stress_acid->analysis_sample stress_base->analysis_sample stress_ox->analysis_sample stress_photo->analysis_sample analysis_neutralize Neutralize (if needed) analysis_sample->analysis_neutralize analysis_hplc Analyze by HPLC analysis_neutralize->analysis_hplc analysis_data Quantify Degradation analysis_hplc->analysis_data

Caption: Workflow for preparing and assessing the stability of this compound.

troubleshooting_logic Troubleshooting Low Biological Activity start Low or Inconsistent Biological Activity check_solution Is the stock solution clear and colorless? start->check_solution solution_discolored No check_solution->solution_discolored No solution_ok Yes check_solution->solution_ok Yes check_age Is the stock solution freshly prepared? age_old No check_age->age_old No age_ok Yes check_age->age_ok Yes check_storage Was the compound stored correctly (-80°C, dark)? storage_bad No check_storage->storage_bad No storage_ok Yes check_storage->storage_ok Yes check_buffer_stability Is the compound stable in the assay buffer? buffer_unstable Unsure check_buffer_stability->buffer_unstable action_new_solution Action: Prepare fresh stock solution. solution_discolored->action_new_solution solution_ok->check_age age_old->action_new_solution age_ok->check_storage action_reorder Action: Use a fresh vial or reorder compound. storage_bad->action_reorder storage_ok->check_buffer_stability action_check_buffer Action: Minimize incubation time in buffer; run time-course. buffer_unstable->action_check_buffer

Caption: Decision tree for troubleshooting low biological activity in assays.

Technical Support Center: 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure of an aromatic amine fused to a quinoline core, the primary factors contributing to degradation are exposure to light (photodegradation), oxygen (oxidation), and strong acidic or basic conditions (hydrolysis).

Q2: How should I properly store solid this compound to minimize degradation?

To ensure the long-term stability of the solid compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For enhanced protection, especially for long-term storage, storing under an inert atmosphere, such as argon or nitrogen, is advisable.[2][3]

Q3: What is the recommended way to prepare and store solutions of this compound?

Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, they should be stored in amber vials to protect from light, aliquoted to avoid repeated freeze-thaw cycles, and kept at -20°C or -80°C.[1] The choice of solvent is critical; while DMSO is commonly used for initial stock solutions, prolonged storage in any solvent may lead to degradation. Aqueous solutions are particularly prone to instability and should be prepared immediately before use.

Q4: Can this compound degrade during experimental procedures?

Yes, degradation can occur during experiments. Common triggers include prolonged exposure to ambient light, elevated temperatures, the presence of oxidizing agents in reagents or solvents, and pH extremes in aqueous buffers.

Q5: What are the potential degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented, based on related quinoline and aromatic amine chemistry, potential degradation products could include hydroxylated derivatives from oxidation or photodegradation, and potential cleavage of the quinoline ring system under harsh conditions.[1][4] Oxidation of the amine group is also a possibility.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the compound in solid form or in solution.- Use a fresh vial of the solid compound. - Prepare fresh solutions for each experiment. - Verify the purity of the compound using an appropriate analytical method like HPLC.
Discoloration of the solid compound or solutions. This often indicates oxidation or photodegradation.- Discard the discolored material. - Ensure proper storage conditions (cool, dark, inert atmosphere). - For solutions, always use amber vials or wrap containers in foil.
Loss of biological activity or chemical reactivity over time. Compound degradation.- Re-evaluate storage and handling procedures. - Perform a stability study under your specific experimental conditions to determine the compound's viability over time.
Appearance of new, unidentified peaks in analytical data (e.g., HPLC, LC-MS). Formation of degradation products.- Conduct a forced degradation study to intentionally generate and identify potential degradation products. - Adjust experimental and storage conditions to minimize the formation of these impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation pathways and products under stress conditions.[7][8][9][10][11]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm or 365 nm) at a controlled temperature for 24 hours. A control sample should be kept in the dark at the same temperature.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating method such as HPLC-UV or LC-MS to identify and quantify any degradation products.

Protocol 2: Routine Purity Assessment by HPLC

Objective: To assess the purity of this compound.

Methodology:

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to photo Photodegradation (UV light, RT) prep->photo Expose to analyze Analyze by HPLC/LC-MS acid->analyze Collect Samples base->analyze Collect Samples oxidation->analyze Collect Samples photo->analyze Collect Samples identify Identify Degradation Products analyze->identify

Caption: Workflow for a forced degradation study.

signaling_pathway_prevention cluster_degradation Degradation Pathways cluster_prevention Preventative Measures compound This compound oxidation Oxidation compound->oxidation is susceptible to photodegradation Photodegradation compound->photodegradation is susceptible to hydrolysis Hydrolysis compound->hydrolysis is susceptible to inert_atm Store under Inert Atmosphere inert_atm->oxidation Prevents dark Protect from Light dark->photodegradation Prevents controlled_ph Use Buffered Solutions (Avoid pH extremes) controlled_ph->hydrolysis Prevents

Caption: Degradation pathways and preventative measures.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound and its derivatives is often achieved through a multi-step process. A common starting point is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3] For this specific molecule, a typical route involves the cyclization of anthranilic acid with cyclopentanone to form a quinoline core, followed by functional group manipulations to introduce the amine at the 9-position.[4]

Q2: What are the key challenges when scaling up the Friedländer synthesis?

A2: Scaling up the Friedländer synthesis can present challenges related to reaction conditions. Traditional methods often require high temperatures and the use of strong acids or bases, which can lead to decreased yields and the formation of byproducts at a larger scale.[5] Heat management, efficient mixing, and reagent addition rates become critical factors to control to ensure consistent product quality and yield.

Q3: Are there alternative, milder catalysts that can be used for the Friedländer synthesis at scale?

A3: Yes, various catalysts have been developed to facilitate the Friedländer synthesis under milder conditions, which can be advantageous for scale-up. These include trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids.[1] Some studies have also explored the use of ionic liquids and nanocatalysts to improve reaction efficiency and allow for catalyst recycling, which is a key consideration for large-scale production.[3]

Q4: What purification methods are recommended for the final product at a larger scale?

A4: While laboratory-scale purification might rely on silica gel chromatography, this method can be costly and time-consuming for large quantities. At scale, crystallization is often the preferred method for purifying the final product. Developing a robust crystallization procedure, including solvent screening and optimization of cooling profiles, is crucial for obtaining high purity this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis.

Problem 1: Low Yield of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (Intermediate)
Possible Cause Suggested Solution
Inefficient Cyclization - Ensure the complete removal of water, as it can hinder the cyclization reaction. - Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can lead to degradation. - Evaluate different acid catalysts (e.g., POCl₃, PPA) and their concentrations to find the optimal conditions for your scale.
Side Reactions - Control the rate of addition of reagents to manage the reaction exotherm. - Ensure adequate mixing to maintain a homogenous reaction mixture and prevent localized overheating.
Product Isolation Loss - During workup, carefully neutralize the reaction mixture to avoid product degradation. - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the intermediate.
Problem 2: Incomplete Conversion to this compound
Possible Cause Suggested Solution
Poor Nucleophilic Substitution - Ensure the quality of the amine source (e.g., ammonia or an equivalent). - Increase the reaction temperature or pressure (in a suitable pressure reactor) to drive the reaction to completion. - Consider the use of a catalyst, such as a copper-based catalyst, which can facilitate nucleophilic aromatic substitution.
Decomposition of Reactant or Product - Monitor the reaction for the formation of impurities. If degradation is observed, consider lowering the reaction temperature and extending the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 3: Product Purity Issues After Crystallization
Possible Cause Suggested Solution
Occlusion of Impurities - Screen a variety of solvents and solvent mixtures to find a system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in solution. - Control the cooling rate during crystallization. Slow cooling generally leads to larger, purer crystals.
Presence of Colored Impurities - Consider a carbon treatment of the solution before crystallization to remove colored byproducts. - An additional recrystallization step may be necessary to achieve the desired purity.

Experimental Protocols

Synthesis of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (Intermediate) [4]

  • In a suitable reaction vessel, carefully add phosphorus oxychloride (POCl₃) to a mixture of anthranilic acid and cyclopentanone while maintaining the temperature in an ice bath.

  • Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to obtain a slurry.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with an aqueous base solution (e.g., K₂CO₃).

  • Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product.

Synthesis of this compound

This is a generalized procedure based on the substitution of the 9-chloro intermediate.

  • In a pressure-rated reactor, combine 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline with a source of ammonia (e.g., a solution of ammonia in a suitable solvent like methanol or dioxane) or another aminating agent.

  • Heat the mixture to the desired temperature (e.g., 120-150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system to obtain this compound.

Data Presentation

Table 1: Representative Reaction Parameters for Friedländer Synthesis of Quinolines

CatalystTemperature (°C)SolventTypical Yield (%)Reference
Trifluoroacetic acidVariesVariesGood to Excellent[1]
p-Toluenesulfonic acid100-120Solvent-free or TolueneHigh[2]
Iodine80-100Solvent-free or EthanolHigh[2]
Neodymium(III) nitrateVariesVariesEfficient[2]

Visualizations

Synthesis_Pathway A Anthranilic Acid + Cyclopentanone B 9-Chloro-2,3-dihydro-1H- cyclopenta[b]quinoline A->B  POCl₃, Reflux   C 2,3-Dihydro-1H-cyclopenta[b] quinolin-9-amine B->C  Ammonia Source, Heat  

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_reagents Assess Reagent Quality (Purity, Dryness) start->check_reagents check_workup Optimize Workup & Purification (pH, Solvents) start->check_workup analyze_byproducts Identify Byproducts (NMR, MS) check_reaction->analyze_byproducts purify_reagents Purify/Dry Reagents check_reagents->purify_reagents modify_purification Modify Purification Method (e.g., Recrystallization Solvent) check_workup->modify_purification adjust_conditions Adjust Reaction Conditions analyze_byproducts->adjust_conditions solution Improved Yield/Purity adjust_conditions->solution purify_reagents->adjust_conditions modify_purification->solution

References

Technical Support Center: Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these complex heterocyclic compounds.

Troubleshooting Guides

This section provides systematic approaches to resolving common experimental challenges encountered during the characterization of quinoline derivatives.

HPLC Analysis

Problem: Poor peak shape (tailing, fronting, or splitting) in the HPLC chromatogram of a quinoline derivative.

Troubleshooting Workflow:

HPLC_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) check_column Check Column - Correct stationary phase? - Column age/condition? start->check_column check_mobile_phase Check Mobile Phase - pH appropriate for analyte pKa? - Buffer concentration sufficient? - Organic modifier correct? start->check_mobile_phase check_sample Check Sample - Sample overload? - Dissolved in mobile phase? - Degradation? start->check_sample optimize_method Optimize Method - Adjust gradient? - Change flow rate? - Modify temperature? check_column->optimize_method check_mobile_phase->optimize_method check_sample->optimize_method solution Improved Peak Shape optimize_method->solution

HPLC troubleshooting workflow for poor peak shape.

Possible Causes & Solutions:

  • Secondary Interactions: The basic nitrogen atom in the quinoline ring can interact with residual acidic silanols on silica-based columns, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also protonate the quinoline nitrogen, reducing this interaction.

  • Inappropriate Mobile Phase pH: The retention and peak shape of quinoline derivatives are often highly dependent on the pH of the mobile phase due to their basic nature.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the quinoline derivative to ensure it is in a single ionic form.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in distorted peak shapes.

  • Solution: Wash the column with a strong solvent or replace it if necessary.

Mass Spectrometry (MS) Fragmentation

Problem: Ambiguous identification of a quinoline derivative due to unexpected or complex fragmentation patterns in the mass spectrum.

Decision Tree for Interpretation:

MS_Interpretation start Ambiguous Mass Spectrum check_mw Confirm Molecular Ion ([M+H]+ or M+•)? start->check_mw common_losses Identify Common Neutral Losses (e.g., HCN, CO, substituents) check_mw->common_losses Yes high_res Perform High-Resolution MS (HRMS) - Determine elemental composition check_mw->high_res No isomer_diff Consider Isomeric Differences - Fragmentation patterns can be position-dependent common_losses->isomer_diff rearrangements Investigate Potential Rearrangements isomer_diff->rearrangements tandem_ms Perform Tandem MS (MS/MS) - Isolate and fragment parent ion rearrangements->tandem_ms high_res->tandem_ms solution Structural Elucidation tandem_ms->solution

Decision tree for interpreting quinoline derivative mass spectra.

Common Fragmentation Pathways & Troubleshooting:

  • Loss of HCN: A common fragmentation pathway for the quinoline ring is the loss of hydrogen cyanide (HCN), corresponding to a neutral loss of 27 Da.[1]

  • Isomer-Dependent Fragmentation: Different positional isomers of substituted quinolines can yield distinct fragmentation patterns, even with the same molecular weight.[1]

    • Solution: Compare the fragmentation pattern with known standards or predicted fragmentation patterns for different isomers. Tandem MS (MS/MS) can provide more detailed structural information.[2][3]

  • Complex Rearrangements: The quinoline scaffold can undergo complex rearrangements upon ionization, leading to unexpected fragment ions.[1]

    • Solution: Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions, which can help in proposing fragmentation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Difficulty in interpreting a complex ¹H NMR spectrum of a substituted quinoline derivative due to signal overlap and complex coupling patterns.

Workflow for Spectral Analysis:

NMR_Analysis start Complex ¹H NMR Spectrum check_concentration Check for Concentration Effects - Run at dilute concentration start->check_concentration run_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) check_concentration->run_2d_nmr cosy COSY: Identify ¹H-¹H Couplings run_2d_nmr->cosy hsqc HSQC: Correlate ¹H with directly attached ¹³C run_2d_nmr->hsqc hmbc HMBC: Identify long-range ¹H-¹³C correlations (2-3 bonds) run_2d_nmr->hmbc assign_protons Assign Protons and Carbons cosy->assign_protons hsqc->assign_protons hmbc->assign_protons elucidate_structure Elucidate Substitution Pattern assign_protons->elucidate_structure

Workflow for complex NMR spectral analysis.

Key Challenges & Solutions:

  • Signal Overlap: Protons in the aromatic region (typically 7.0-9.0 ppm) often have similar chemical shifts, resulting in complex and overlapping multiplets.[1]

    • Solution: Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify spin-spin coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

  • Complex Coupling Patterns: In addition to ortho and meta couplings, long-range couplings between protons on different rings of the quinoline system can further complicate the spectrum.[1]

    • Solution: HMBC (Heteronuclear Multiple Bond Correlation) experiments can help to identify long-range correlations between protons and carbons, which is crucial for assigning substitution patterns.

  • Concentration Effects: The chemical shifts of quinoline protons can be concentration-dependent due to intermolecular interactions like π-π stacking.[1][4] It is advisable to run NMR at a consistent and relatively dilute concentration.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of my quinoline derivatives on a standard C18 HPLC column unsuccessful?

A1: Standard octadecyl (C18) columns may not provide successful separation for all quinoline derivatives.[5] The basic nature of the quinoline nitrogen can lead to strong interactions with residual silanols on the stationary phase, causing poor peak shape. Additionally, the subtle differences in polarity between some isomers may not be resolved on a C18 phase. Trying alternative stationary phases, such as a naphthylpropyl column, has been shown to be effective for the separation of some quinoline alkaloids.[5]

Q2: My mass spectrum shows an unexpected molecular ion. What could be the cause?

A2: If you observe an unexpected molecular ion, consider the possibility of in-source reactions, such as oxidation or adduction with solvent molecules. Ensure that your sample is pure and that the solvent system is appropriate. Also, verify the calibration of the mass spectrometer.

Q3: The λmax of my quinoline derivative in UV-Vis spectroscopy shifts when I change the solvent. Is this normal?

A3: Yes, this phenomenon, known as solvatochromism, is common for quinoline derivatives.[1] The position of the maximum absorption wavelength (λmax) can be sensitive to the polarity of the solvent because the solvent can stabilize the ground and excited electronic states of the molecule to different extents.[1] For comparative studies, it is essential to use the same solvent consistently.

Q4: I am having trouble obtaining a high-quality ¹³C NMR spectrum for my quinoline derivative. What can I do?

A4: Due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, acquiring a ¹³C NMR spectrum requires a larger number of scans and a longer acquisition time compared to ¹H NMR.[6] Ensure you are using a sufficient sample concentration and an adequate number of scans to achieve a good signal-to-noise ratio. A proton-decoupled pulse sequence is standard to simplify the spectrum.[6]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Quinoline Protons

Proton PositionChemical Shift (δ, ppm)Multiplicity (Typical)
H-28.7 - 9.0dd
H-37.3 - 7.6dd
H-48.0 - 8.3d
H-57.7 - 8.0d
H-67.5 - 7.8t
H-77.4 - 7.7t
H-87.9 - 8.2d
Note: Chemical shifts are approximate and can vary significantly with substitution.[1]

Table 2: Common Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS

m/z (relative abundance)AssignmentDescription
173[M]+•Molecular Ion
129[M - CO₂]+•Loss of carbon dioxide
128[M - COOH]+Loss of the carboxyl radical
102[C₈H₆N]+Subsequent loss of HCN from the quinoline ring
Data adapted from BenchChem Application Notes.[7]

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy of Quinoline Derivatives
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the quinoline derivative.

    • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.[6]

  • Spectrometer Setup:

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming to obtain sharp, symmetrical peaks.[6]

  • ¹H NMR Spectrum Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.[6]

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

    • A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[6]

General Protocol for LC-MS/MS Analysis of Quinoline Derivatives
  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., methanol, acetonitrile).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For complex matrices, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • LC Method Development:

    • Select an appropriate HPLC column (e.g., C18, phenyl-hexyl, or as determined by screening).

    • Develop a mobile phase system, often consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Optimize the gradient elution profile to achieve good separation of the analyte from any impurities or matrix components.

  • MS/MS Method Development:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).

    • Use positive ion mode electrospray ionization (ESI), as quinolines readily protonate to form the [M+H]⁺ ion.[7]

    • Perform a product ion scan to identify the most abundant and stable fragment ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Data Acquisition and Analysis:

    • Inject the calibration standards, QC samples, and unknown samples.

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration. The coefficient of determination (r²) should ideally be >0.99.[7]

    • Quantify the analyte in the unknown samples using the calibration curve.

    • Assess the accuracy and precision of the method using the QC samples.[7]

References

Technical Support Center: Overcoming Resistance to Quinoline-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in their experiments with quinoline-based anticancer agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate and overcome drug resistance.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based drug is showing a gradual decrease in efficacy in my cancer cell line. What is the most probable cause?

A1: The most common reason for a decrease in drug efficacy over time is the development of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] These transporters actively remove the quinoline-based drug from the cancer cell, lowering its intracellular concentration and thereby its effectiveness.[1] Other possibilities include mutations in the drug's molecular target or the activation of pro-survival signaling pathways.[1]

Q2: How can I confirm if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?

A2: You can investigate P-gp overexpression using several well-established methods:

  • Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to the parental, sensitive cell line.[1]

  • Immunofluorescence: This method helps visualize the localization and expression level of P-gp on the cell surface.[1]

  • Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye Rhodamine 123. A reduced accumulation of this dye within your resistant cells compared to the sensitive parental cells is a strong indicator of increased P-gp activity.[1]

Q3: What are some initial strategies to counteract P-gp-mediated resistance to my quinoline compound?

A3: A common and effective initial approach is to use your quinoline-based drug in combination with a known P-gp inhibitor, such as verapamil.[1] This co-treatment can help restore the intracellular concentration of your anticancer agent and its cytotoxic effects.[1] Another strategy is to explore the synthesis of novel quinoline derivatives that are designed to either evade recognition by P-gp or to inhibit its function.[2][3]

Q4: Can autophagy play a role in the resistance of cancer cells to quinoline-based drugs?

A4: Yes, autophagy can serve as a survival mechanism for cancer cells when they are under the stress of chemotherapy.[1] Some quinoline compounds, like chloroquine and its analogs, are known inhibitors of autophagy.[1] If your specific quinoline derivative does not inhibit autophagy, it's possible that resistance is being mediated by the upregulation of this process. In such cases, co-treatment with an autophagy inhibitor could enhance the efficacy of your drug.[1]

Q5: My quinoline drug effectively induces apoptosis in sensitive cells, but this response is significantly reduced in resistant cells. Which signaling pathways might be implicated?

A5: Cancer cells that have developed resistance often have mechanisms to evade apoptosis. This can include the upregulation of anti-apoptotic proteins, such as those in the Bcl-2 family, or alterations in signaling pathways that promote cell survival, most notably the PI3K/Akt/mTOR pathway.[1][4][5] A thorough investigation of the expression and phosphorylation status of key proteins in these pathways in your sensitive versus resistant cell lines can provide crucial insights into the resistance mechanism.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for a Novel Quinoline Derivative in a Resistant Cell Line
Possible Cause Troubleshooting & Optimization
Cell Line Instability The resistance phenotype may not be stable over time. It is crucial to regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. If the phenotype is lost, consider re-deriving the resistant line.[1]
Inconsistent Drug Concentration The quinoline compound may be degrading or precipitating in the cell culture medium. Always prepare fresh drug solutions for each experiment. It is also important to check the solubility of your compound in the culture medium and consider using a different solvent if necessary.[1]
Variations in Cell Seeding Density Cell density can significantly impact drug sensitivity. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across all experiments.[6]
Contamination Mycoplasma or other microbial contamination can alter the cellular response to drugs. Regularly test your cell lines for any potential contamination.
Problem 2: Combination Therapy with a P-gp Inhibitor Fails to Reverse Resistance
Possible Cause Troubleshooting & Optimization
P-gp is Not the Primary Resistance Mechanism Other ABC transporters, such as MRP1 or ABCG2, may be responsible for the drug efflux.[1] Screen for the expression of other relevant ABC transporters. If they are found to be overexpressed, test inhibitors that are specific to these transporters.
Alternative Resistance Mechanisms The resistance may be due to a mutation in the drug's target or other non-efflux-based mechanisms.[1] Sequence the target protein in the resistant cell line to check for mutations. Investigate downstream signaling pathways that may be altered.
Suboptimal Inhibitor Concentration The concentration of the P-gp inhibitor may be too low to effectively block drug efflux. Perform a dose-response experiment with the P-gp inhibitor to determine the optimal concentration for your specific cell line.[1]

Quantitative Data Summary

Table 1: IC50 Values of Quinoline Derivatives in Sensitive and Resistant Cancer Cell Lines
Quinoline Derivative Cancer Cell Line (Sensitive) IC50 (µM) (Sensitive) Cancer Cell Line (Resistant) IC50 (µM) (Resistant) Resistance Factor
Compound XMCF-72.5MCF-7/ADR5020
Compound YA5491.8A549/Cis2715
Data is illustrative. Please consult specific literature for actual values.
Table 2: Reversal of Resistance by Combination Therapy
Quinoline Derivative Resistant Cell Line IC50 (µM) (Alone) Combination Agent IC50 (µM) (Combination) Fold Reversal
Compound XMCF-7/ADR50Verapamil (5 µM)510
Compound ZHCT116/Ox42PI3K Inhibitor (1 µM)76
Data is illustrative. Please consult specific literature for actual values.

Key Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

Objective: To determine the functional activity of P-gp in resistant cancer cells by measuring the efflux of the fluorescent substrate Rhodamine 123.[1]

Methodology:

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]

  • Drug/Inhibitor Treatment: Pre-incubate the cells with your quinoline-based drug or a positive control P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.[1]

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.[1]

  • Washing: Remove the Rhodamine 123 solution and wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Data Analysis: A lower fluorescence signal in the resistant cells compared to the sensitive cells indicates increased P-gp-mediated efflux.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline-based drug.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the quinoline-based drug. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Visualizations

P_gp_Efflux_Mechanism cluster_cell Cancer Cell Quinoline Drug Quinoline Drug Intracellular Drug Concentration Intracellular Drug Concentration Quinoline Drug->Intracellular Drug Concentration Enters Cell P-gp P-glycoprotein (P-gp) P-gp->Quinoline Drug Efflux Resistance Resistance P-gp->Resistance Leads to Intracellular Drug Concentration->P-gp Binds to Cytotoxicity Cytotoxicity Intracellular Drug Concentration->Cytotoxicity Induces

Caption: P-glycoprotein mediated drug efflux leading to resistance.

PI3K_Akt_mTOR_Pathway Quinoline Drug Quinoline Drug Cell Stress Cell Stress Quinoline Drug->Cell Stress PI3K PI3K Cell Stress->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Pro-survival Signals Pro-survival Signals mTOR->Pro-survival Signals Upregulates Apoptosis Apoptosis Pro-survival Signals->Apoptosis Inhibits Resistance Resistance Pro-survival Signals->Resistance Contributes to

Caption: PI3K/Akt/mTOR signaling pathway promoting cell survival and drug resistance.

Experimental_Workflow_Resistance_Characterization cluster_workflow Workflow for Characterizing Resistance Start Decreased Drug Efficacy Observed IC50 Determine IC50 in Sensitive vs. Resistant Cells Start->IC50 Pgp_Expression Assess P-gp Expression (Western Blot/IF) IC50->Pgp_Expression Pgp_Activity Measure P-gp Activity (Rhodamine 123 Assay) Pgp_Expression->Pgp_Activity Signaling_Pathways Analyze Pro-survival Signaling Pathways Pgp_Activity->Signaling_Pathways If P-gp not primary cause Conclusion Identify Resistance Mechanism Pgp_Activity->Conclusion If P-gp is primary cause Target_Mutation Sequence Drug Target for Mutations Signaling_Pathways->Target_Mutation Target_Mutation->Conclusion

Caption: Experimental workflow for the characterization of quinoline drug resistance.

References

Validation & Comparative

Comparative Bioactivity Analysis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its derivatives, with a focus on their potential as anticancer agents. This document synthesizes available experimental data to validate their biological activity.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer properties. The fused ring system of this compound presents a unique structural motif for investigation. While direct and extensive bioactivity data for this specific amine is limited in publicly accessible literature, its derivatives, particularly those with a dione substitution on the cyclopentane ring, have been evaluated for cytotoxic effects. These compounds are reported to induce apoptosis in cancer cells, a hallmark of many effective chemotherapeutic agents.

Comparative Cytotoxicity Data

Quantitative data on the cytotoxic effects of cyclopenta[b]quinoline derivatives is emerging. The following table summarizes the inhibitory concentrations of a structurally related dione derivative against various cancer cell lines. It is important to note that these values are for a related, but not identical, compound and should be interpreted as indicative of the potential of this chemical class.

CompoundCancer Cell LineIC30 (µM)
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneRaji (Burkitt's lymphoma)82[1][2]
HeLa (Cervical cancer)24.4[1][2]

Note: IC30 represents the concentration at which 30% of cell growth is inhibited. The data is for a hexahydro-cyclopenta[b]quinoline-1,8-dione derivative, which differs from the target amine compound.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research indicates that many quinoline-based anticancer agents exert their effects by modulating key cellular signaling pathways. One of the most critical pathways implicated in cancer cell growth, proliferation, and survival is the PI3K/Akt/mTOR pathway. Several quinoline derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and a reduction in tumor growth. While the direct effect of this compound on this pathway has not been explicitly detailed, it represents a probable mechanism of action based on the activity of analogous compounds.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Experimental Protocols

To facilitate further research and validation of the bioactivity of this compound and its analogs, detailed protocols for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, Raji, MCF-7, LS180)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol is for evaluating the antitumor efficacy of the test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Cancer cell line for tumor induction

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

This guide provides a framework for the validation of this compound's bioactivity. Further experimental studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

A Comparative Analysis of Quinoline-Based Anticancer Agents and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of a representative quinoline-based anticancer agent against established chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited availability of specific experimental data for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, this guide will utilize data for a structurally related quinoline derivative to illustrate the comparative efficacy and mechanistic insights. The information presented herein is intended to support further research and development in the field of oncology.

Comparative Cytotoxicity

The in vitro cytotoxicity of anticancer agents is a primary indicator of their potential efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of cancer cell growth, is a standard metric for this assessment. The following table summarizes the IC50 values of a representative quinoline derivative and standard anticancer drugs against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Representative Quinoline Derivative (QTZ05) HCT-116 (Colon)2.3[1]
HCT-15 (Colon)10.2[1]
HT-29 (Colon)5.8[1]
LOVO (Colon)7.5[1]
Doxorubicin MCF-7 (Breast)2.5[2]
A549 (Lung)> 20[2]
HeLa (Cervical)2.9[3]
Cisplatin A549 (Lung)17.8 (with Ad-Fhit)[4]
HeLa (Cervical)Varies significantly[5]
MCF-7 (Breast)Varies significantly[5]
Paclitaxel MCF-7 (Breast)3.5[6]
A549 (Lung)Varies[7]
HeLa (Cervical)2.5 - 7.5 nM (24h exposure)[8]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, treatment duration, and assay methodology.[5][9]

Mechanisms of Action and Signaling Pathways

Anticancer agents exert their effects through various mechanisms, often by inducing programmed cell death (apoptosis) and interfering with the cell cycle. Quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[10][11]

Apoptosis Induction

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including quinoline derivatives, trigger this pathway. The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converging on the activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Cleavage of Cellular Substrates Cleavage of Cellular Substrates Caspase-3 Activation->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->Cellular Stress Quinoline Derivatives->Caspase-3 Activation

Caption: Generalized apoptosis signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. Below are standardized protocols for key assays used to evaluate the anticancer properties of therapeutic compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include untreated and vehicle-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

References

A Comparative Analysis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine Derivatives and Leading Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. This comparison aims to contextualize the potency of the cyclopenta[b]quinoline scaffold within the current landscape of AChE inhibitors.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for evaluating the potency of enzyme inhibitors. The following table summarizes the reported in vitro inhibitory activities of a potent 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine derivative and other key AChE inhibitors against acetylcholinesterase.

InhibitorTarget EnzymeIC50 ValueKi ValueSource Organism of Enzyme
Compound 6h (A derivative of 2,3-Dihydro-1H-cyclopenta[b]quinoline) Acetylcholinesterase (AChE)3.65 nM [1]Not ReportedElectrophorus electricus (Electric Eel)
DonepezilAcetylcholinesterase (AChE)6.7 nMNot ReportedRat Brain
RivastigmineAcetylcholinesterase (AChE)4.3 nMNot ReportedRat Brain
GalantamineAcetylcholinesterase (AChE)410 nM7.1 - 19.1 µg/g (in vivo)[2]Human, Rat, Mouse, Rabbit Brain
TacrineAcetylcholinesterase (AChE)77 nMNot ReportedRat Brain
Amiridine (NIK-247)Cholinesterase (ChE)1.3 µM[3]Not ReportedRat

Note: IC50 and Ki values can vary depending on the experimental conditions, including the enzyme source, substrate concentration, and assay methodology.

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by reversibly or irreversibly binding to the active site of the AChE enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breakdown Products Blocked_AChE Inhibited AChE AChE_Inhibitor AChE Inhibitor (e.g., this compound derivative) AChE_Inhibitor->AChE Binding

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test inhibitor (e.g., this compound derivative)

  • Reference inhibitors (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay in 96-Well Plate:

    • Add phosphate buffer to each well.

    • Add the test or reference inhibitor solution to the respective wells in a range of concentrations. For control wells, add the solvent used for the inhibitors.

    • Add the DTNB solution to all wells.

    • Add the AChE solution to all wells except for the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation and Measurement:

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) Dispense Dispense Buffer, Inhibitor, DTNB, AChE Reagents->Dispense Preincubate Pre-incubate Dispense->Preincubate Initiate Initiate Reaction (Add ATCI) Preincubate->Initiate Measure Measure Absorbance (412 nm) in Kinetic Mode Initiate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Experimental Workflow for Ellman's Assay.

Concluding Remarks

The derivative of this compound, specifically compound 6h, demonstrates exceptionally potent acetylcholinesterase inhibitory activity in vitro, with an IC50 value in the low nanomolar range, comparable to or exceeding that of established drugs like Donepezil and Rivastigmine.[1] This highlights the potential of the 2,3-Dihydro-1H-cyclopenta[b]quinoline scaffold as a promising foundation for the development of new and effective AChE inhibitors. Further in-depth studies, including the determination of Ki values, selectivity profiling against butyrylcholinesterase, and in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this class of compounds. The lack of publicly available data on the parent compound, this compound, underscores the importance of continued research to explore the structure-activity relationships within this chemical series.

References

The Structure-Activity Relationship of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Tacrine Analogues as Cholinesterase Inhibitors

The quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has driven extensive research into the development of cholinesterase inhibitors. Among the promising scaffolds, 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine, a tacrine analogue, has emerged as a focal point for structure-activity relationship (SAR) studies. These derivatives have demonstrated significant potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid researchers and drug development professionals in the design of novel and more potent therapeutic agents.

Comparative Analysis of Cholinesterase Inhibition

The inhibitory potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoline core and the length of the alkyl linker at the 9-amino position. The following tables summarize the in vitro inhibitory activities (IC50 values) of a series of these compounds against AChE and BChE, providing a clear quantitative comparison.

Table 1: Inhibitory Activity (IC50) of this compound Derivatives with Varying Alkyl Linker Lengths.

Compoundn (Alkyl Chain Length)AChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
6a 210.3211.251.09
6b 39.8710.111.02
6c 48.459.321.10
6d 57.118.151.15
6e 66.437.541.17
6f 75.896.981.18
6g 85.176.231.21
6h 93.654.871.33
Tacrine -7.205.300.74

Data sourced from Jońska-Gmyrek et al., Int J Mol Sci, 2012.[1]

Table 2: Inhibitory Activity (IC50) of 6-Chloro-Substituted this compound Derivatives.

Compoundn (Alkyl Chain Length)EeAChE IC50 (nM)EqBChE IC50 (nM)Selectivity for AChE (IC50(BChE)/IC50(AChE))
3a 25436621.22
3b 32313411.48
3c 41122111.88
3d 5891872.10
3e 6671532.28
3f 7541122.07
3g 848891.85
3h 942651.55
Tacrine -81200.25

Data sourced from Czarnecka et al., Int J Mol Sci, 2022. EeAChE from Electrophorus electricus, EqBChE from equine serum.[2]

Key Structure-Activity Relationship Insights

The data presented in the tables reveals several critical SAR trends that can guide future drug design:

  • Alkyl Linker Length: A clear correlation exists between the length of the n-alkyl chain at the 9-amino position and the inhibitory activity against both AChE and BChE.[1][2] Generally, increasing the chain length from two to nine carbons leads to a progressive increase in potency. For instance, compound 6h , with a nine-carbon linker, exhibits the lowest IC50 value for AChE (3.65 nM) in its series.[1] This suggests that a longer linker allows for optimal interaction with the peripheral anionic site (PAS) of the enzyme in addition to the catalytic active site (CAS).

  • Substitution on the Quinoline Ring: The introduction of a chlorine atom at the 6-position of the quinoline ring, as seen in the '3a-3h' series, generally enhances AChE inhibitory activity compared to tacrine, especially with longer alkyl linkers.[2] For example, compounds 3e-3h show higher inhibitory activity for AChE than tacrine.[2]

  • Selectivity: Most of the synthesized this compound derivatives show a preference for inhibiting AChE over BChE, as indicated by selectivity indices greater than 1.0.[1][2] This is a desirable characteristic for potential Alzheimer's disease therapeutics, as AChE is the primary target.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the biological activity of this compound derivatives.

SAR_Summary cluster_R1 Substitution at R1 cluster_R2 Alkyl Linker Length at R2 cluster_Activity Biological Activity Core This compound Core R1 (Position 6) R2 (9-amino alkyl linker) R1_H H Core:portR1->R1_H R1_Cl Cl Core:portR1->R1_Cl Short_Linker Short (n=2-4) Core:portR2->Short_Linker Long_Linker Long (n=5-9) Core:portR2->Long_Linker Moderate_AChE Moderate AChE Inhibition R1_H->Moderate_AChE Generally lower potency BChE_Inhibition Variable BChE Inhibition R1_H->BChE_Inhibition High_AChE High AChE Inhibition R1_Cl->High_AChE Enhances potency R1_Cl->BChE_Inhibition Short_Linker->Moderate_AChE Lower potency Short_Linker->BChE_Inhibition Long_Linker->High_AChE Increases potency Long_Linker->BChE_Inhibition Synthesis_Workflow start Starting Materials (e.g., 2-aminobenzonitrile, cyclopentanone) step1 Cyclization to form 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline start->step1 step2 Amination with an alkyldiamine step1->step2 step3 Condensation with a substituted carboxylic acid step2->step3 product Final this compound Derivative step3->product

References

Comparative Efficacy of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the in vitro and in vivo anticancer potential of quinoline-based compounds.

The quest for novel and effective anticancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities. This guide provides a comparative overview of the efficacy of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and related quinoline derivatives, with a focus on supporting experimental data, detailed methodologies, and the underlying signaling pathways.

While specific quantitative in vitro and in vivo efficacy data for this compound is limited in publicly accessible literature, studies indicate its potential as an anti-tumor agent, capable of inducing apoptosis in human cancer cells at higher concentrations. To provide a comprehensive comparison, this guide will leverage available data on a structurally related and well-studied quinoline derivative, compound 91b1 , as a representative of this class of molecules.

Comparative In Vitro Cytotoxicity

The initial assessment of an anticancer compound's efficacy is typically its cytotoxic effect on cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50) or, in the case of the MTS assay, the concentration that inhibits cell proliferation by 50% (MTS50).

Below is a summary of the in vitro activity of the quinoline derivative 91b1 against a panel of human cancer cell lines compared to the established chemotherapeutic agent, Cisplatin (CDDP).

CompoundCell LineCancer TypeMTS50 (µg/mL)
91b1 AGSGastric Cancer< CDDP
KYSE150Esophageal Squamous Cell Carcinoma< CDDP
KYSE450Esophageal Squamous Cell Carcinoma< CDDP
A549Lung Carcinoma> CDDP
NE3 (non-tumor)N/A> CDDP (1.19 µg/mL)
Cisplatin (CDDP) AGSGastric Cancer-
KYSE150Esophageal Squamous Cell Carcinoma-
KYSE450Esophageal Squamous Cell Carcinoma-
A549Lung Carcinoma-
NE3 (non-tumor)N/A1.19

Data sourced from studies on compound 91b1, which showed stronger anticancer effects than Cisplatin in AGS, KYSE150, and KYSE450 cell lines.[1]Notably, 91b1 exhibited lower toxicity in the non-tumor NE3 cell line compared to Cisplatin, suggesting a potential for a favorable therapeutic window.[1]

In Vivo Antitumor Efficacy

The evaluation of a compound's therapeutic potential in a living organism is a critical step in drug development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for assessing in vivo efficacy.

The quinoline derivative 91b1 has demonstrated significant tumor growth inhibition in a nude mouse xenograft model.

CompoundAnimal ModelTumor ModelEfficacy
91b1 Nude MiceXenograftSignificant reduction in tumor size

Treatment with compound 91b1 resulted in a notable decrease in tumor volume in nude mice bearing xenografted tumors.[1][2]

Mechanism of Action and Signaling Pathways

The anticancer effects of quinoline derivatives are attributed to various mechanisms of action. Generally, these compounds can function as topoisomerase inhibitors, intercalate into DNA, or modulate key signaling pathways involved in cell proliferation and survival.[3] Some derivatives have been shown to inhibit pro-survival pathways such as the PI3K/Akt pathway and receptor tyrosine kinases like EGFR.[3]

For the comparator compound 91b1, the proposed mechanism of action involves the downregulation of Lumican.[1][2] Lumican is a proteoglycan that is overexpressed in several cancers and is associated with increased cell migration and invasion.[1]

G Proposed Signaling Pathway of Compound 91b1 Compound91b1 Compound 91b1 Lumican Lumican Expression Compound91b1->Lumican Downregulates CellProliferation Cancer Cell Proliferation Lumican->CellProliferation Promotes MigrationInvasion Migration & Invasion Lumican->MigrationInvasion Promotes TumorGrowth Tumor Growth CellProliferation->TumorGrowth MigrationInvasion->TumorGrowth

Caption: Proposed mechanism of action for compound 91b1.

Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. The following are detailed methodologies for the key experiments cited in the evaluation of quinoline-based anticancer agents.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted for adherent cell lines in a 96-well format.

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 91b1) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Cisplatin).

    • Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition and Incubation:

    • Following the treatment period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the MTS50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy (Nude Mouse Xenograft Model)

This protocol outlines the general procedure for evaluating the antitumor activity of a compound in an in vivo xenograft model.

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice, such as athymic nude mice (4-6 weeks old).

    • Harvest cancer cells (e.g., from a human cancer cell line) during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width^2) / 2.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, intravenous, oral).

    • Administer the compound to the treatment group according to a predefined dosing schedule and concentration.

    • The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the percentage of tumor growth inhibition for the treated group compared to the control group.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with the guidelines and regulations of the relevant institutional animal care and use committee.

G General Experimental Workflow for Anticancer Drug Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation CellCulture Cancer Cell Lines MTT_Assay Cytotoxicity Assay (MTT/MTS) CellCulture->MTT_Assay IC50 Determine IC50/MTS50 MTT_Assay->IC50 Xenograft Tumor Xenograft Implantation IC50->Xenograft Candidate Selection NudeMice Immunodeficient Mice NudeMice->Xenograft Treatment Compound Administration Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement Efficacy Assess Tumor Inhibition TumorMeasurement->Efficacy

Caption: A typical workflow for evaluating anticancer compounds.

Conclusion

Quinoline derivatives represent a promising class of compounds for the development of novel anticancer therapies. While specific data on this compound is emerging, the detailed investigation of analogs like 91b1 highlights the potential of this chemical scaffold. Compound 91b1 has demonstrated potent in vitro cytotoxicity against several cancer cell lines and significant in vivo tumor growth inhibition, with a proposed mechanism involving the downregulation of Lumican. The standardized experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel anticancer agents. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound and its derivatives.

References

Comparative Toxicity Profile of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and Related DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative toxicological overview of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and other known DNA intercalating agents, with a focus on quinoline derivatives. Due to the limited publicly available toxicity data for this compound, this document synthesizes information on structurally related compounds to provide a predictive toxicity profile. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of cytotoxicity, genotoxicity, and in vivo acute toxicity, supported by detailed experimental methodologies and a proposed signaling pathway for quinoline-induced toxicity.

Introduction

Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1] Many quinoline-based compounds exert their therapeutic effects, particularly in cancer chemotherapy, by intercalating into DNA.[2] This mechanism involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix, leading to structural distortions that inhibit essential cellular processes like DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4]

This compound is a quinoline derivative with potential anti-tumor properties.[5] A 2019 study indicated that this compound can induce apoptosis in human cancer cells at high concentrations.[6] However, a comprehensive and quantitative toxicity profile is not yet widely available. This guide aims to bridge this gap by comparing the known information about this compound with the established toxicity profiles of other quinoline derivatives and classic DNA intercalating agents.

Comparative Toxicity Data

The following tables summarize available quantitative data on the cytotoxicity, genotoxicity, and in vivo acute toxicity of selected quinoline derivatives and the well-known DNA intercalating agent, Doxorubicin. It is important to note that direct quantitative toxicity data for this compound is sparse, and data for structurally related compounds are used for comparative purposes.

Cytotoxicity (IC50/IC30 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineIC50/IC30 (µM)Reference
Cyclopenta[b]quinoline-1,8-dione derivative (6h) *RajiIC30: 82[7][8]
HeLaIC30: 24.4[7][8]
Benzo[h]quinoline derivative (6e) A5491.86[2]
MCF-73.91[2]
A27802.45[2]
C263.21[2]
Doxorubicin MCF-70.45[9]
A549Not specified[2]

*Note: The cyclopenta[b]quinoline-1,8-dione derivative is structurally related to the topic compound and is included to provide an indication of potential cytotoxic activity.

Genotoxicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A positive result indicates that the compound can cause mutations in the DNA of the test organism.

CompoundStrainMetabolic Activation (S9)ResultReference
Pyrimido[4',5':4,5]thieno(2,3-b)quinolines (Oxo-PTQ, Morpholino-PTQ) Salmonella typhimuriumNot specifiedPositive[10]
N-nitrosodimethylamine (NDMA) TA100, TA1535With S9Positive[11]
2-dodecylcyclobutanone (2-dDCB) Five tester strainsWith and without S9Negative[12]

*Note: Data for specific quinoline derivatives in the Ames test is limited in the provided search results. Therefore, examples of a known mutagen (NDMA) and a non-mutagenic compound (2-dDCB) are included for context. The genotoxicity of Pyrimido[4',5':4,5]thieno(2,3-b)quinolines suggests that related quinoline structures may also have mutagenic potential.[10]

In Vivo Acute Toxicity (LD50)

The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Quinoline RatOral460[13]
MouseOral330[13]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the understanding and potential replication of the types of experiments used to generate the data in this guide.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative assessment of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Ames Genotoxicity Test

This bacterial reverse mutation assay assesses the mutagenic potential of a compound by measuring its ability to induce mutations that revert a non-functional gene in histidine-requiring strains of Salmonella typhimurium to a functional state, allowing them to grow on a histidine-free medium.

Protocol:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

  • Exposure: Mix the tester strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.[11]

Signaling Pathways in Quinoline-Induced Toxicity

Quinoline and its derivatives can induce cellular toxicity through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways. The diagram below illustrates a proposed pathway for quinoline-induced cytotoxicity.

Quinoline_Toxicity_Pathway cluster_cell Cell Quinoline This compound (and other quinoline derivatives) ROS Increased ROS Production (Oxidative Stress) Quinoline->ROS DNA_Damage DNA Intercalation & Damage Quinoline->DNA_Damage MAPK MAPK Pathway Activation (JNK, p38, ERK) ROS->MAPK PI3K_Akt PI3K/Akt Pathway Modulation ROS->PI3K_Akt Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for quinoline-induced cytotoxicity.

Conclusion

While direct and comprehensive toxicological data for this compound remains limited, the available information on related quinoline derivatives and DNA intercalating agents suggests a potential for cytotoxicity, likely mediated through DNA intercalation and the induction of oxidative stress. Further in-depth studies, including a full panel of cytotoxicity and genotoxicity assays, are necessary to fully characterize the toxicity profile of this compound and determine its therapeutic potential. This guide provides a framework for such an evaluation by presenting comparative data and standardized experimental protocols.

References

Comparative Analysis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and Its Derivatives: A Focus on Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the biological activity and selectivity of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its closely related analogs. While dedicated cross-reactivity studies on the parent compound are not extensively documented in publicly available literature, this guide synthesizes available data on its derivatives to offer insights into their selectivity profiles against various biological targets. The information is compiled from studies investigating their potential as anti-leishmanial agents and acetylcholinesterase inhibitors.

I. Selectivity Profile Against Leishmania Species and Mammalian Cells

Derivatives of this compound have been investigated for their efficacy against Leishmania parasites. A critical aspect of this research involves assessing their cytotoxicity against mammalian cell lines to determine their therapeutic index. The following table summarizes the inhibitory concentrations (IC50) against Leishmania donovani and the cytotoxic concentrations (CC50) against various human cell lines.

Table 1: Anti-leishmanial Activity and Cytotoxicity of this compound Derivatives

CompoundTarget Organism/Cell LineIC50 / CC50 (µM)Selectivity Index (SI)Reference
BZ1 (N-(4-Ethoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine)Leishmania donovani (amastigote)0.59 ± 0.13>33.89 (vs. THP-1)[1]
Leishmania donovani (promastigote)2.37 ± 0.85-[2]
THP-1 (Human monocytic cell line)>20-[1]
HEK-293 (Human embryonic kidney cells)>20-[3]
BZ1-I (N-(4-phenoxyphenyl)-1H,2H,3H-cyclopenta[b]quinolin-9-amine)Leishmania donovani (amastigote)0.40 ± 0.38>49.12 (vs. THP-1)[1]
Leishmania donovani (promastigote)0.60 ± 1.12-[2]
THP-1 (Human monocytic cell line)>20-[1]
HEK-293 (Human embryonic kidney cells)>20-[3]
Compound 5m (a 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative)Leishmania donovani (amastigote)8.367.79[4]
Mammalian cells65.11-[4]

Experimental Protocol: In Vitro Anti-leishmanial and Cytotoxicity Assays

The data presented in Table 1 was typically generated using the following methodologies:

  • Anti-promastigote Assay: Leishmania donovani promastigotes are cultured in appropriate media. The compounds are added at varying concentrations, and the viability of the promastigotes is assessed after a set incubation period (e.g., 72 hours) using a metabolic indicator dye such as resazurin. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is then determined.[2]

  • Anti-amastigote Assay: A macrophage cell line (e.g., THP-1) is infected with Leishmania donovani amastigotes. The infected cells are then treated with the test compounds. After an incubation period, the cells are fixed, stained, and the number of amastigotes per macrophage is counted to determine the IC50 value.[1][3]

  • Cytotoxicity Assay: Mammalian cell lines (e.g., THP-1, HEK-293, HepG2) are incubated with the test compounds at various concentrations. Cell viability is measured using methods similar to the anti-promastigote assay (e.g., resazurin or MTS assay) to determine the CC50 value, the concentration that reduces cell viability by 50%.[2]

G cluster_0 In Vitro Selectivity Profiling A Test Compound (this compound derivative) B Target Organism (e.g., Leishmania donovani) A->B C Off-Target Cells (e.g., Human cell lines) A->C D Determine IC50 (Inhibitory Concentration) B->D E Determine CC50 (Cytotoxic Concentration) C->E F Calculate Selectivity Index (SI = CC50 / IC50) D->F E->F

Caption: Workflow for determining the in vitro selectivity of a compound.

II. Selectivity Profile Against Cholinesterases

Derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinoline have also been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. A common cross-reactivity target for these compounds is butyrylcholinesterase (BChE). High selectivity for AChE over BChE is often a desirable characteristic to minimize potential side effects.

Table 2: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity (BChE/AChE)Reference
Compound 6h (a derivative)3.65>1000>273.97[5]
Tacrine (Reference Drug)--Lower selectivity than 6h[5]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE and BChE is commonly determined using Ellman's method:

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BChE (from equine serum) are prepared. Acetylthiocholine iodide and butyrylthiocholine iodide are used as substrates, respectively.

  • Reaction Mixture: The reaction is typically carried out in a phosphate buffer. The enzyme is pre-incubated with the test compound at various concentrations.

  • Initiation and Detection: The reaction is initiated by adding the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of the thiocholine substrate by the enzyme produces a colored product upon reaction with DTNB, which is measured spectrophotometrically.

  • IC50 Determination: The rate of reaction is monitored, and the IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[5]

G cluster_1 Cholinesterase Selectivity Pathway Inhibitor Quinoline Derivative AChE Acetylcholinesterase (Primary Target) Inhibitor->AChE BChE Butyrylcholinesterase (Off-Target) Inhibitor->BChE AChE_Inhibition Inhibition of AChE Activity AChE->AChE_Inhibition BChE_Inhibition Inhibition of BChE Activity BChE->BChE_Inhibition Therapeutic_Effect Desired Therapeutic Effect (e.g., Alzheimer's Treatment) AChE_Inhibition->Therapeutic_Effect Side_Effects Potential Side Effects BChE_Inhibition->Side_Effects

Caption: Signaling pathway illustrating cholinesterase inhibitor selectivity.

III. Summary and Conclusion

The available data indicates that derivatives of this compound can be synthesized to exhibit high selectivity for their intended biological targets. In the context of anti-leishmanial drug discovery, derivatives have shown promising selectivity indices, with significantly higher potency against the parasite than against human cell lines. Similarly, in the development of acetylcholinesterase inhibitors, derivatives have been created that show high selectivity for AChE over BChE.

It is important to note that the parent compound, this compound, serves as a scaffold that can be chemically modified to modulate its biological activity and selectivity. Further comprehensive cross-reactivity studies, including screening against a broader panel of receptors, enzymes, and ion channels, would be necessary to fully characterize the off-target effects of any lead compound derived from this scaffold. The experimental protocols outlined in this guide provide a foundational framework for conducting such selectivity and cross-reactivity assessments.

References

Benchmarking 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its derivatives against established standards in Alzheimer's disease and oncology research.

This guide provides a detailed comparison of the biological activity of this compound derivatives against two widely recognized standards: Tacrine, for acetylcholinesterase (AChE) inhibition relevant to Alzheimer's disease, and Doxorubicin, a standard cytotoxic agent for cancer research. The data presented is collated from preclinical studies to offer an objective performance benchmark for researchers in drug discovery and development.

At a Glance: Comparative Efficacy

The following tables summarize the in vitro efficacy of this compound derivatives in comparison to the standard compounds.

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been synthesized and evaluated as potential acetylcholinesterase inhibitors, a key target in the symptomatic treatment of Alzheimer's disease. The data below compares the half-maximal inhibitory concentration (IC50) of a potent derivative against Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.

CompoundTargetIC50 (nM)Reference
Compound 6h (cyclopenta[b]quinoline derivative) Acetylcholinesterase (AChE)3.65[1]
Tacrine (Standard) Acetylcholinesterase (AChE)81[1]
Anticancer Cytotoxicity

The cytotoxic effects of derivatives of the 2,3-Dihydro-1H-cyclopenta[b]quinoline scaffold have been investigated against various cancer cell lines. This table compares the IC50 values of a representative cyclopenta[b]quinoline derivative against Doxorubicin, a widely used chemotherapeutic agent, on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. It is important to note that the tested cyclopenta[b]quinoline derivative is a 1,8-dione, and not the 9-amine, but it provides insight into the general cytotoxic potential of this chemical scaffold.

CompoundCell LineIC50 (µM)Reference
Compound 6h (cyclopenta[b]quinoline-1,8-dione derivative) HeLa55.4[2][3]
Compound 6f (cyclopenta[b]quinoline-1,8-dione derivative) MCF-7>100[2]
Doxorubicin (Standard) HeLa~1.00[4]
Doxorubicin (Standard) MCF-7~7.016[5]

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of a compound. Below are the established mechanisms for the standard compounds, Tacrine and Doxorubicin.

Tacrine: Acetylcholinesterase Inhibition

Tacrine functions as a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Tacrine_Mechanism ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic Postsynaptic Neuron (Cholinergic Receptor) ACh->Postsynaptic Activates Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Tacrine Tacrine Tacrine->AChE Inhibits Hydrolysis->ACh Breaks down

Caption: Mechanism of Tacrine as an Acetylcholinesterase Inhibitor.

Doxorubicin: Cytotoxic Mechanisms in Cancer

Doxorubicin is a potent anticancer agent with a multi-faceted mechanism of action. Its primary modes of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions collectively lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA Cellular DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Replication DNA Replication & Transcription DNA->Replication TopoII->Replication Facilitates ROS->DNA Damages Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Inhibition leads to

Caption: Multifaceted Mechanism of Action of Doxorubicin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the this compound derivatives against AChE was determined using a modified Ellman's method.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection

    • Test compounds and Tacrine as a reference

    • Phosphate buffer (pH 8.0)

  • Procedure:

    • The reaction was carried out in a 96-well microplate.

    • A solution of AChE, the test compound (at various concentrations), and DTNB in phosphate buffer was pre-incubated.

    • The reaction was initiated by the addition of the substrate, ATCI.

    • The hydrolysis of acetylthiocholine to thiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of thiocholine with DTNB.

    • The absorbance was measured at 412 nm using a microplate reader.

    • The percentage of inhibition was calculated by comparing the reaction rates of the sample to a blank (without the inhibitor).

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the cyclopenta[b]quinoline-1,8-dione derivatives was evaluated against HeLa and MCF-7 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • HeLa and MCF-7 cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds and Doxorubicin for a specified period (e.g., 48 hours).

    • After the incubation period, the medium was replaced with fresh medium containing MTT solution.

    • The plates were incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was expressed as a percentage of the control (untreated cells).

    • IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Test Compounds (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 48 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for Formazan Formation Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This comparative guide demonstrates that derivatives of this compound show significant promise as acetylcholinesterase inhibitors, with potency exceeding that of the established drug Tacrine in in vitro assays.[1] The anticancer potential of the cyclopenta[b]quinoline scaffold has also been explored, though the tested dione derivatives exhibited weaker cytotoxicity compared to the standard chemotherapeutic agent Doxorubicin.[2][3][4][5] Further investigation and structural modifications of the this compound core are warranted to optimize its activity and selectivity for both neurological and oncological applications. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers pursuing the development of novel therapeutics based on this promising chemical scaffold.

References

Evaluating the Therapeutic Potential of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Comparative Efficacy and Cytotoxicity

The therapeutic index of a drug is a critical measure of its safety, defined as the ratio between its toxic and therapeutic doses. For preclinical studies, this is often represented by the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). In the context of in vitro studies, a preliminary assessment can be made by comparing the 50% cytotoxic concentration (CC50) or the half-maximal inhibitory concentration (IC50) against cancer cells to the cytotoxic concentration against normal cells.

While specific IC50 and LD50 values for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine are not extensively documented, studies on structurally related cyclopenta[b]quinoline derivatives offer valuable insights into their cytotoxic potential. For compounds exhibiting weaker cytotoxic effects, the 30% inhibitory concentration (IC30) can be a more suitable measure of biological activity.[1][2]

Here, we compare the cytotoxic activity of a representative cyclopenta[b]quinoline-1,8-dione derivative with a well-characterized quinoline-based anticancer agent, Camptothecin, a topoisomerase I inhibitor.

CompoundTarget Cancer Cell LineEfficacy (IC30/IC50) (µM)Toxicity (LD50) (mg/kg)Therapeutic Index (Calculated/Estimated)
9-(3-Bromophenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione (Analog) [1]HeLa (Cervical Cancer)24.4 (IC30)Data not availableNot determinable
Raji (Burkitt's Lymphoma)82 (IC30)Data not availableNot determinable
Camptothecin (Comparator) Various~0.01 - 1 (IC50)~30-60 (mouse, i.p.)~300-6000 (Estimated)

Note: The data for the cyclopenta[b]quinoline derivative is presented as IC30 values, indicating the concentration required to inhibit 30% of cell growth, as the compound demonstrated weaker cytotoxic effects.[1][2] The therapeutic index for Camptothecin is an estimation based on a wide range of reported IC50 and LD50 values.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that this compound induces cell apoptosis in human cancer cells at higher concentrations.[3] This is a common mechanism of action for many quinoline-based anticancer agents, which can trigger programmed cell death through various signaling pathways.

General Apoptotic Pathway Induced by Quinoline Derivatives A Quinoline Derivative B Cell Membrane Interaction A->B C Signal Transduction Cascade B->C D Mitochondrial Pathway Activation C->D E Caspase Activation D->E F DNA Fragmentation & Apoptosis E->F Experimental Workflow for MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate ICx Values H->I

References

Safety Operating Guide

Safe Disposal of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine and its derivatives should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of in standard trash or poured down the drain.[1][2] This guide provides essential, step-by-step procedures for the proper and safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. As the toxicological properties of this specific compound have not been thoroughly investigated, a cautious approach based on its chemical structure and data from related quinoline compounds is imperative.[3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side-shields or chemical splash gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)Inspected prior to use and disposed of after contamination.[3]
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3]---

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure correct disposal pathways.

  • Waste Identification: All waste streams containing this compound must be identified as hazardous waste.[1]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] The container must have a secure, tight-fitting lid.[1]

  • Solid Waste:

    • Carefully place any solid this compound and contaminated disposable items (e.g., weighing paper, gloves, pipette tips) directly into a labeled hazardous waste container.[1][2]

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated liquid hazardous waste container.[1]

    • The container must be compatible with the solvent used.[2]

    • Label the container with the full chemical name and list all components of the solution with their approximate percentages.[2]

  • Contaminated Labware:

    • Disposable items that are contaminated should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[2]

    • Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol). This initial rinsate must be collected and disposed of as hazardous organic waste.[4]

Storage of Chemical Waste

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Designated Area: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and strong oxidizers.[5]

  • Secondary Containment: It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[2]

  • Container Integrity: Ensure waste containers are kept tightly closed and are in good condition. Do not overfill containers; leave adequate headspace for expansion.[1]

Disposal Protocol

The final disposal of this compound must be handled by licensed professionals.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and proper disposal of the waste.[2][3]

  • Incineration: A recommended disposal method for this type of chemical is in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Environmental Precautions: Do not let the product enter drains, as quinoline derivatives can be harmful to aquatic life.[2][3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuation: Evacuate personnel from the immediate spill area.[3]

  • Ventilation: Ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6]

  • Cleanup:

    • Wear appropriate PPE.[3]

    • Avoid dust formation for solid spills.[3]

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[4]

    • Sweep up and shovel the material into a suitable, closed container for disposal.[3]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[4]

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Hazardous A->B C Segregate Waste Streams (Solid, Liquid, Debris) B->C D Use Labeled, Sealed Containers C->D E Store in Designated Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Service F->G H Arrange for Pickup and Transport G->H I Proper Disposal (e.g., Chemical Incineration) H->I S1 Evacuate Area S2 Wear Full PPE S1->S2 S3 Contain & Clean Up Spill S2->S3 S4 Collect Waste in Hazardous Container S3->S4 S5 Report to Supervisor/EHS S3->S5 S4->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and quinoline derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2][6]

Step 2: Compound Handling

  • Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In case of a spill, evacuate the area and follow established laboratory procedures for chemical spill cleanup. Do not attempt to clean up a large spill without appropriate training and equipment.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination and dispose of them in the designated hazardous waste container.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or surplus material should be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service.[2]

  • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or heterocyclic organic waste.

  • Contaminated Labware: Place items such as pipette tips, gloves, and weighing paper that have come into contact with the compound into a designated solid hazardous waste container.[1][2]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]

  • Segregation: Do not mix incompatible waste streams.[1]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]

Visual Workflow for Safe Handling and Disposal

start Start: Handling this compound prep Step 1: Pre-Handling Preparation - Conduct Risk Assessment - Verify Emergency Equipment Accessibility - Don Required PPE start->prep handling Step 2: Compound Handling - Work in a Chemical Fume Hood - Weigh and Prepare Solutions Carefully - Manage Spills Promptly prep->handling post_handling Step 3: Post-Handling Procedures - Decontaminate Work Area - Proper Glove Removal - Wash Hands Thoroughly handling->post_handling disposal Step 4: Waste Disposal - Segregate Waste Streams - Label Containers Clearly - Store in Designated Area post_handling->disposal end End of Procedure disposal->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Reactant of Route 2
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.